molecular formula C15H13BrO3 B3048607 Methyl 4-(benzyloxy)-3-bromobenzoate CAS No. 176240-84-9

Methyl 4-(benzyloxy)-3-bromobenzoate

Cat. No.: B3048607
CAS No.: 176240-84-9
M. Wt: 321.16 g/mol
InChI Key: PYDCHQSFLBMHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(benzyloxy)-3-bromobenzoate is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(benzyloxy)-3-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(benzyloxy)-3-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

176240-84-9

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

methyl 3-bromo-4-phenylmethoxybenzoate

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

PYDCHQSFLBMHLD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Methyl 4-(benzyloxy)-3-bromobenzoate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally reactive intermediates. Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) serves as a critical building block in the synthesis of targeted therapeutics, most notably in the development of novel Heat Shock Protein 90 (Hsp90) inhibitors[1]. By featuring a protected phenolic oxygen (benzyl ether), an ester-protected carboxylate, and an aryl bromide handle, this molecule provides a highly versatile scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, and its mechanistic role in oncology drug development.

Physicochemical Profiling

Understanding the baseline properties of Methyl 4-(benzyloxy)-3-bromobenzoate is essential for optimizing storage, handling, and reaction stoichiometry. The quantitative data is summarized below[2]:

PropertyValue / Description
Chemical Name Methyl 4-(benzyloxy)-3-bromobenzoate
CAS Number 176240-84-9
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
SMILES String O=C(OC)C1=CC=C(OCC=2C=CC=CC2)C(Br)=C1
Standard Purity ≥ 97.0%
Appearance Colorless to white solid
Storage Conditions Sealed in dry environment, 2–8°C

Synthetic Methodology & Causality

The synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate relies on the selective O-benzylation of Methyl 3-bromo-4-hydroxybenzoate. The following protocol is a self-validating system designed to maximize yield while preventing the hydrolysis of the methyl ester[3],[4].

Protocol 1: Selective O-Benzylation

Objective: To install a benzyl protecting group on the phenolic hydroxyl without disrupting the methyl ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 15.0 mmol, 3.47 g) of Methyl 3-bromo-4-hydroxybenzoate in 50 mL of anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[4].

    • Causality: MeCN is preferred for ease of removal during workup, whereas DMF provides superior solubility for highly substituted derivatives.

  • Base Addition: Add 1.5 equivalents (22.5 mmol, 3.11 g) of anhydrous Potassium Carbonate (K₂CO₃)[4].

    • Causality: K₂CO₃ is a mild base. Its pKa is sufficient to deprotonate the phenolic hydroxyl (pKa ~9) to form a highly nucleophilic phenoxide ion, but it is not strong enough to induce saponification (hydrolysis) of the methyl ester under these conditions.

  • Alkylation: Introduce 1.2 equivalents (18.0 mmol, 3.08 g) of Benzyl Bromide dropwise to the stirred mixture[4].

  • Reaction Execution: Heat the mixture to reflux (approx. 80-82°C for MeCN) under a continuous nitrogen atmosphere for 5 to 18 hours[4]. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup (Self-Validation): Cool the mixture to room temperature and remove the solvent in vacuo. Partition the resulting residue between dichloromethane (DCM) and distilled water.

    • Causality: The biphasic partition effectively separates the organic product (in DCM) from the inorganic salts (KBr, unreacted K₂CO₃) in the aqueous layer.

  • Purification: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude residue using silica gel column chromatography, eluting with 10% ethyl acetate in petroleum ether[3].

  • Yield & Verification: This protocol reliably affords the target compound as a colorless solid with a yield of approximately 75%[3]. Verification is achieved via ¹H NMR (DMSO-d₆), noting the characteristic benzyl singlet at δ 5.32 ppm and the methoxy singlet at δ 3.84 ppm[3].

Synthesis SM Methyl 3-bromo-4-hydroxybenzoate Reagents Benzyl Bromide K2CO3, MeCN/DMF Reflux 5-18h SM->Reagents Intermediate Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) Reagents->Intermediate Suzuki Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Boronic Acid Intermediate->Suzuki Product Hsp90 Inhibitor Precursor Suzuki->Product

Workflow detailing the synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate and downstream coupling.

Downstream Application: Hsp90 Inhibitor Synthesis

The primary utility of Methyl 4-(benzyloxy)-3-bromobenzoate lies in its aryl bromide moiety, which acts as an electrophile in palladium-catalyzed cross-coupling reactions to generate hydroxybenzamide derivatives[1].

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with an alkenyl or aryl boronic acid (e.g., (E)-2-buten-2-yl boronic acid) to build the Hsp90 inhibitor core[1].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine Methyl 4-(benzyloxy)-3-bromobenzoate (5.0 mmol, 1.61 g), (E)-2-buten-2-yl boronic acid (6.0 mmol, 600 mg), and Caesium Carbonate (Cs₂CO₃) (15.0 mmol, 4.89 g)[1].

  • Catalyst Addition: Add[1,1′-bis(diphenylphosphino)ferrocenyl]palladium(II) chloride (Pd(dppf)Cl₂) (0.25 mmol, 204 mg)[1].

    • Causality: The bulky dppf ligand provides a large bite angle, which is highly effective at facilitating the oxidative addition and reductive elimination steps around the sterically hindered ortho-substituted aryl bromide.

  • Solvent System: Dissolve the mixture in 100 mL of anhydrous tetrahydrofuran (THF) and add 10 mL of water[1].

    • Causality: The addition of water is critical; it dissolves the inorganic base (Cs₂CO₃) and facilitates the formation of the reactive boronate complex, accelerating the transmetalation step.

  • Reaction Execution: Stir and hold at reflux under a nitrogen atmosphere for 16 hours[1].

  • Workup: Cool, remove THF in vacuo, and partition between DCM and water. Extract, dry, and purify via chromatography[1].

Mechanistic Pharmacology: Targeting the Hsp90 Pathway

Compounds derived from Methyl 4-(benzyloxy)-3-bromobenzoate are potent inhibitors of Heat Shock Protein 90 (Hsp90)[5]. Hsp90 is a molecular chaperone that stabilizes proteins at intermediate stages of folding, allowing them to reach their functional states[1].

In oncology, Hsp90 is a high-value target because it stabilizes multiple "client proteins" involved in oncogenic signal transduction, including Akt, c-Src, EGFR, and Polo-like kinases (Plks)[1],[6].

Mechanism of Action:

  • ATP Pocket Binding: Hsp90 features a distinct N-terminal ATP-binding site characterized by a Bergerat fold[5]. Hydroxybenzamide derivatives synthesized from our target compound competitively bind to this N-terminal pocket, preventing ATP hydrolysis[5].

  • Chaperone Inhibition: Without ATP hydrolysis, Hsp90 cannot undergo the conformational changes required to fold client proteins[5]. Furthermore, the binding of the co-chaperone Cdc37 is disrupted[6].

  • Proteasomal Degradation: The unfolded client proteins (e.g., Akt, c-Src) are recognized by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the proteasome[6].

  • Cellular Response: The rapid depletion of these critical survival and proliferation signals causes cancer cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis within 24–48 hours[3],[7].

Hsp90 Inhibitor Hsp90 Inhibitor (Benzamide Derivative) Hsp90 Hsp90-Cdc37 Complex (Activated State) Inhibitor->Hsp90 Binds N-terminal ATP pocket Client Client Proteins (Akt, c-Src, EGFR, Plks) Hsp90->Client Chaperone Failure Ubiquitin Polyubiquitination Client->Ubiquitin Targeted for clearance Proteasome Proteasomal Degradation (Apoptosis/Cell Cycle Arrest) Ubiquitin->Proteasome

Mechanistic pathway of Hsp90 inhibition leading to client protein degradation and apoptosis.

References

  • Brough, P. A., et al. "Pharmaceutical Compounds". US Patent US20080306054A1.
  • Brough, P. A., et al. "Hydroxybenzamide derivatives and their use as HSP90 inhibitors". Chinese Patent CN101193862A.
  • Brough, P. A., et al. "Pharmaceutical combinations". World Intellectual Property Organization WO2008044041A1.

Sources

Safety and handling precautions for Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) is a specialized halogenated aromatic ester extensively utilized in medicinal chemistry.[1] It serves as a critical scaffold in the synthesis of kinase inhibitors and anti-neoplastic agents, providing two distinct vectors for chemical diversification: the aryl bromide moiety (amenable to cross-coupling) and the ester functionality (amenable to hydrolysis or reduction).

While not classified as a high-consequence dangerous good (e.g., explosive or pyrophoric), it presents significant occupational health risks, primarily as a skin/eye irritant and a harmful agent upon ingestion or inhalation. This guide defines the operational standards for its safe handling, storage, and experimental application.

Physicochemical Profile

The following data establishes the baseline for engineering controls and personal protective equipment (PPE) selection.

PropertySpecificationOperational Implication
CAS Number 176240-84-9Use for accurate inventory tracking and waste labeling.
Molecular Formula C₁₅H₁₃BrO₃Halogenated waste stream required.
Molecular Weight 321.17 g/mol Heavy atom effect; density likely >1.0 g/cm³.
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.
Solubility Soluble in DMSO, DCM, EtOAcCompatible with standard organic extraction protocols.
LogP ~3.8 (Predicted)Lipophilic; potential for dermal absorption is high.

Hazard Identification & Toxicology (GHS Standards)

This compound is classified under GHS standards as Warning .[2] The primary risks stem from the electrophilic nature of the alkylating potential (though low) and general irritation from the halogenated aromatic system.

GHS Classifications[2][4]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[2]

Mechanistic Toxicology
  • Bromine Moiety: Aryl bromides are generally stable, but metabolic processing can release bromide ions. More critically, they act as potential sensitizers.

  • Benzyl Ether: While generally stable, benzyl ethers can slowly oxidize to benzaldehyde and peroxides upon prolonged exposure to air and light, though this risk is lower than with aliphatic ethers.

  • Dust Hazard: As a solid, the particle size distribution often allows for inhalation. Once in the respiratory tract, hydrolysis of the ester by mucosal esterases can generate local acidity (benzoic acid derivatives), leading to inflammation.

Storage & Stability Protocols

To maintain chemical integrity and safety, adhere to the following "Chain of Custody" for storage.

  • Temperature: Store at 2–8°C . Refrigeration retards potential hydrolysis and transesterification.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly pyrophoric, the aryl bromide bond is sensitive to photo-degradation and the benzyl ether is oxidative-sensitive.

  • Container: Amber Glass vials with Teflon-lined caps. Prevent UV-induced photodebromination (homolytic cleavage of the C-Br bond).

Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry organic powders often accumulate static charge, leading to "jumping" powder and area contamination.

Personal Protective Equipment (PPE)
  • Hands: Nitrile Gloves (Double-gloving recommended) .

    • Rationale: Halogenated aromatics can permeate standard latex. Nitrile provides superior resistance to the organic solvents (DCM, DMSO) typically used to dissolve this compound.

  • Eyes: Chemical Safety Goggles. Face shield required if working with quantities >10g.

  • Respiratory: If fume hood is unavailable (emergency only), use a NIOSH N95 or P100 particulate respirator.

Reaction Setup: The "Cross-Coupling" Workflow

This compound is most frequently used in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The following diagram outlines the safety logic for this specific workflow.

G Start Solid Reagent (Stored 4°C) Weigh Weighing (Fume Hood + Static Control) Start->Weigh Warm to RT (Prevent Condensation) Solv Solubilization (Degassed Solvent) Weigh->Solv Dissolve immed. to reduce dust React Pd-Catalyzed Coupling (Inert Atm, Reflux) Solv->React Add Catalyst last Quench Quench/Workup (Heavy Metal Waste) React->Quench Cool to RT

Figure 1: Safe handling workflow for cross-coupling reactions involving Methyl 4-(benzyloxy)-3-bromobenzoate.

Critical Protocol Step: Catalyst Addition When setting up Suzuki couplings with this substrate:

  • Dissolve the Methyl 4-(benzyloxy)-3-bromobenzoate and the boronic acid partner in the solvent first.

  • Degas the solution (sparge with Argon) before adding the Palladium catalyst.

  • Why? This prevents oxidation of the catalyst and ensures the reaction proceeds without generating homocoupled byproducts, which simplifies purification and reduces exposure time to waste streams.

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Inhalation Move to fresh air; supplemental oxygen if breathing is labored.[2][3]Remove source of mucosal irritation.
Skin Contact Wash with soap and water for 15 min.[4] Do not use alcohol. Alcohol acts as a penetration enhancer, potentially driving the lipophilic bromide deeper into the dermis.
Eye Contact Flush with water for 15 min; lift eyelids.[3][4]Physical removal of particulates is critical to prevent corneal abrasion.
Spill (Solid) Wet sweep or vacuum with HEPA filter.Prevent dust aerosolization.[2][4][5] Do not dry sweep.

Synthesis & Reactivity Context[8]

Understanding the chemical behavior of this molecule allows researchers to anticipate risks.

Reactivity Map:

  • C-Br Bond: The site of Suzuki/Buchwald couplings. Risk:[2][6] Generates heavy metal waste (Pd) and bromide salts.

  • Ester (COOMe): Susceptible to hydrolysis (LiOH) or reduction (LiAlH4). Risk:[2][6] Hydrolysis generates methanol (flammable/toxic); Reduction generates aluminum salts.

  • Benzyl Ether (OBn): Stable to base, cleaved by Hydrogenolysis (H2/Pd) or Lewis Acids (BBr3). Risk:[2][6] Hydrogenolysis requires pressurized H2 (fire hazard).

Reactivity Center Methyl 4-(benzyloxy)-3-bromobenzoate (Core Scaffold) Suzuki Suzuki Coupling (Biaryl Formation) Center->Suzuki Pd(0), Ar-B(OH)2 (Handle Pd Waste) Hydrolysis Ester Hydrolysis (Acid Formation) Center->Hydrolysis LiOH/THF (MeOH byproduct) Debenzyl Debenzylation (Phenol Release) Center->Debenzyl H2/Pd-C (Flammable Gas Risk)

Figure 2: Primary reactivity pathways and associated safety considerations.

Waste Disposal

  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic aqueous waste if cyanide reagents were used in subsequent steps (risk of HCN generation).

  • Heavy Metals: If used in cross-coupling, the waste stream must be flagged for Palladium/Heavy Metal content to ensure proper incineration protocols are followed.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-bromobenzoate (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 4-(benzyloxy)-3-bromobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the synthesis of highly specific small-molecule inhibitors relies on robust, versatile chemical intermediates. Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) serves as a critical building block in the development of hydroxybenzamide derivatives, which are potent inhibitors of Heat Shock Protein 90 (Hsp90)[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven, self-validating synthetic protocols, and elucidates its mechanistic role in advanced drug development workflows.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical and spectroscopic properties of Methyl 4-(benzyloxy)-3-bromobenzoate is essential for quality control (QC) and downstream synthetic planning. The compound is an aromatic ether and an aryl bromide, providing two distinct orthogonal sites for subsequent functionalization (ester hydrolysis and palladium-catalyzed cross-coupling)[2].

PropertyValue / Description
Compound Name Methyl 4-(benzyloxy)-3-bromobenzoate
CAS Registry Number 176240-84-9
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Physical State Colorless solid
SMILES String O=C(OC)c1ccc(OCc2ccccc2)c(Br)c1
Purity Standard (Commercial) ≥ 97%
Storage Conditions Sealed in dry conditions, 2-8°C
¹H NMR (DMSO-d₆, 400 MHz) δ 8.12 (1H, d), 7.96 (1H, dd), 7.51 (2H, m), 7.43 (2H, t), 7.35 (2H, m), 5.32 (2H, s), 3.84 (3H, s)

Data aggregated from commercial chemical databases and pharmaceutical patent literature[1][2].

Primary Synthesis: O-Benzylation Workflow

The preparation of Methyl 4-(benzyloxy)-3-bromobenzoate is achieved via the


 alkylation of methyl 3-bromo-4-hydroxybenzoate using benzyl bromide.
Mechanistic Rationale & Causality

The choice of reagents in this protocol is highly deliberate to prevent unwanted side reactions:

  • Base Selection (K₂CO₃): Potassium carbonate is a mild base. The pKa of the phenolic hydroxyl group is approximately 9.5–10. K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenol to the highly nucleophilic phenoxide ion, but it is not strong enough to induce the hydrolysis of the methyl ester, which would occur if a stronger base like NaOH or KOH were utilized[1].

  • Solvent Selection (Acetonitrile): Acetonitrile is a polar aprotic solvent. Unlike protic solvents (e.g., methanol), it does not strongly solvate the phenoxide anion via hydrogen bonding. This leaves the phenoxide "naked" and highly reactive, accelerating the

    
     attack on the electrophilic carbon of benzyl bromide.
    
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 15.0 mmol (3.47 g) of methyl 3-bromo-4-hydroxybenzoate in 50 mL of anhydrous acetonitrile.

  • Base Addition: Add 22.5 mmol (3.11 g) of anhydrous potassium carbonate (K₂CO₃) to the stirring solution. Stir for 10 minutes at room temperature to allow phenoxide formation.

  • Alkylation: Dropwise, add 18.0 mmol (3.08 g) of benzyl bromide.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 5 hours.

  • Workup: Cool the reaction to room temperature. Remove the acetonitrile in vacuo. Partition the resulting residue between distilled water (50 mL) and dichloromethane (DCM, 50 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purification: Subject the crude residue to silica gel column chromatography, eluting with 10% ethyl acetate in petroleum ether.

  • Self-Validation/QC: Evaporate the solvent to afford the product as a colorless solid (approx. 75% yield). Confirm identity via ¹H NMR, specifically looking for the appearance of the benzylic singlet at δ 5.32 (2H, s) and the disappearance of the phenolic OH proton[1].

Synthesis SM1 Methyl 3-bromo-4-hydroxybenzoate Reagents K2CO3 / Acetonitrile Reflux, 5 hrs SM1->Reagents SM2 Benzyl Bromide SM2->Reagents Product Methyl 4-(benzyloxy)-3-bromobenzoate (Colorless Solid, 75% Yield) Reagents->Product SN2 Alkylation

Figure 1: Synthetic workflow for the O-benzylation of methyl 3-bromo-4-hydroxybenzoate.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

Once synthesized, the aryl bromide moiety of Methyl 4-(benzyloxy)-3-bromobenzoate is primed for transition-metal-catalyzed cross-coupling, a necessary step in building the complex steric bulk required for Hsp90 inhibitors[3].

Mechanistic Rationale & Causality
  • Catalyst Choice (Pd(dppf)Cl₂): The 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand has a large "bite angle." This specific geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step of the catalytic cycle—often the rate-limiting step when coupling sterically hindered ortho-substituted aryl bromides[3].

  • Base and Solvent (Cs₂CO₃ in THF/H₂O): Cesium carbonate is highly soluble in the THF/Water biphasic system compared to sodium or potassium carbonate. High solubility ensures a rapid formation of the reactive boronate complex, which is required for the transmetallation step to proceed efficiently.

Step-by-Step Protocol
  • Reagent Assembly: Dissolve 5.0 mmol (1.61 g) of Methyl 4-(benzyloxy)-3-bromobenzoate, 6.0 mmol (600 mg) of (E)-2-buten-2-yl boronic acid, and 15.0 mmol (4.89 g) of cesium carbonate in 100 mL of anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Add 0.25 mmol (204 mg) of Pd(dppf)Cl₂.

  • Solvent Activation: Add 10 mL of deionized water to create a biphasic system.

  • Reaction: Degas the mixture, purge with nitrogen, and heat to reflux for 16 hours.

  • Workup & Validation: Cool the mixture, remove THF in vacuo, and partition between DCM and water. Separate the organic layer, dry, and purify via chromatography. Validate the success of the coupling by the disappearance of the aryl bromide isotope pattern in mass spectrometry and the appearance of the alkene protons in ¹H NMR[3].

Suzuki SM Methyl 4-(benzyloxy)-3-bromobenzoate Cat Pd(dppf)Cl2 / Cs2CO3 THF/H2O, Reflux, 16h SM->Cat Boronic (E)-2-buten-2-yl boronic acid Boronic->Cat Prod Alkylated Derivative (Hsp90 Inhibitor Precursor) Cat->Prod Suzuki-Miyaura Cross-Coupling

Figure 2: Suzuki-Miyaura cross-coupling workflow utilizing Pd(dppf)Cl2.

Application in Drug Development: Targeting Hsp90

The derivatives synthesized from Methyl 4-(benzyloxy)-3-bromobenzoate are ultimately converted into hydroxybenzamide derivatives, which act as potent inhibitors of Heat Shock Protein 90 (Hsp90)[1].

Hsp90 is a highly abundant molecular chaperone responsible for folding and stabilizing "client proteins" involved in signal transduction, many of which are oncogenic drivers (e.g., FLT3, c-Met, Akt, and c-Raf)[3]. Hsp90 functions via an ATP-dependent conformational cycle. The Bergerat fold at the N-terminal pocket of Hsp90 binds and hydrolyzes ATP, driving the chaperone mechanism[1].

By utilizing derivatives of Methyl 4-(benzyloxy)-3-bromobenzoate, researchers create competitive inhibitors that bind to this N-terminal ATP pocket. When ATP binding is blocked, the chaperone cycle halts. Consequently, client proteins like Akt and FLT3 cannot achieve their functional conformations, leading to their ubiquitination and subsequent proteasomal degradation. This effectively starves the tumor cell of vital proliferation signals, inducing G2/M phase arrest and apoptosis[1][3].

Hsp90_Pathway Inhibitor Hsp90 Inhibitor (Derived from Intermediate) Hsp90 Hsp90 Chaperone Complex (ATP-bound state) Inhibitor->Hsp90 Blocks ATP Binding Clients Client Proteins (FLT3, c-Met, Akt, c-Raf) Hsp90->Clients Fails to Stabilize Degradation Proteasomal Degradation Clients->Degradation Ubiquitination Apoptosis Tumor Cell Apoptosis & Growth Arrest Degradation->Apoptosis

Figure 3: Mechanism of action for Hsp90 inhibitors derived from the synthesized intermediate.

References

  • 176240-84-9 | Methyl 4-(benzyloxy)
  • WO2008044041A1 - Pharmaceutical combinations - Google Patents.
  • US20080306054A1 - Pharmaceutical Compounds - Google Patents.

Sources

Structure and functional groups of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) is a trisubstituted benzene scaffold serving as a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and PPAR agonists.[1] Its structural value lies in its orthogonal reactivity profile : it possesses an electrophilic methyl ester, a nucleophilic-susceptible aryl bromide, and a protected phenolic ether. This guide analyzes its structural properties, synthetic pathways, and functional group reactivity to facilitate its application in high-throughput medicinal chemistry.

Structural Architecture & Physicochemical Profile[2][3]

Molecular Geometry and Electronic Environment

The molecule consists of a central benzene ring subject to competing electronic effects.

  • C1 (Ester): The methyl ester exerts a mesomeric withdrawing effect (-M), deactivating the ring but directing nucleophilic attack to the meta position.

  • C3 (Bromine): The bromine atom provides inductive withdrawal (-I) while offering weak mesomeric donation. Its large Van der Waals radius (1.85 Å) creates significant steric bulk ortho to the benzyloxy group, influencing the conformation of the ether linkage.

  • C4 (Benzyloxy): The ether oxygen is a strong mesomeric donor (+M), activating the ring. However, the adjacent bromine atom forces the benzyl group to twist out of planarity to minimize steric clash, often locking the conformation in crystal structures.

Key Physicochemical Data
PropertyValueContext
Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol Suitable for fragment-based drug design (FBDD).[][3]
CAS Number 176240-84-9Specific for the 4-OBn, 3-Br isomer.[1]
Melting Point 78–83 °CCrystalline solid; easy to handle/weigh.
LogP (Predicted) ~4.2Lipophilic; requires polar aprotic solvents for reaction.
H-Bond Acceptors 3Ester carbonyl, Ester ether, Benzyl ether.

Functional Group Analysis & Reactivity Matrix

The compound's utility stems from the ability to selectively manipulate one functional group without affecting the others (Orthogonality).

Reactivity Diagram (Graphviz)

ReactivityMatrix Core Methyl 4-(benzyloxy)- 3-bromobenzoate Br Aryl Bromide (C3) Core->Br Ester Methyl Ester (C1) Core->Ester Ether Benzyl Ether (C4) Core->Ether Suzuki Suzuki-Miyaura Coupling (Biaryl synthesis) Br->Suzuki Pd(0), Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N bond formation) Br->Buchwald Pd(0), Amine Hydrolysis Saponification (LiOH/THF -> Acid) Ester->Hydrolysis Base/Acid Reduction Reduction (LiAlH4 -> Benzyl Alcohol) Ester->Reduction Hydride Deprotection Hydrogenolysis (H2, Pd/C -> Phenol) Ether->Deprotection Cleavage

Figure 1: Orthogonal reactivity map demonstrating the divergent synthetic utility of the scaffold.

Functional Group Specifics
  • Aryl Bromide (C3):

    • Primary Use: Cross-coupling.[4] The position is electronically activated for oxidative addition by the ortho-oxygen (EDG) but sterically hindered by the ester meta-position.

    • Constraint: High-activity catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) are often required due to the electron-rich nature of the ring which can slow down oxidative addition compared to electron-deficient systems.

  • Methyl Ester (C1):

    • Primary Use: Masked carboxylic acid.

    • Constraint: Avoid strong Lewis acids (e.g., BBr₃) if retaining the benzyl ether is desired, as BBr₃ will cleave both the ester and the benzyl ether.

  • Benzyl Ether (C4):

    • Primary Use: Phenol protection.

    • Constraint: Stable to basic hydrolysis (saponification) and organometallic reagents (Grignards), making it ideal for multi-step synthesis. Cleaved via H₂/Pd-C or TFA/Thioanisole.

Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most robust synthesis avoids the bromination of the benzylated material, as the benzyl group is activating and can lead to poly-bromination or regioselectivity issues.

Preferred Route: Bromination of methyl 4-hydroxybenzoate → Benzylation.

Synthesis Target Methyl 4-(benzyloxy)- 3-bromobenzoate Intermed Methyl 3-bromo-4-hydroxybenzoate Intermed->Target BnBr, K2CO3, Acetone (Williamson Ether Synth.) Start Methyl 4-hydroxybenzoate Start->Intermed Br2, AcOH (Electrophilic Aromatic Subst.)

Figure 2: Optimal synthetic pathway minimizing regiochemical byproducts.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for aryl alkylation and halogenation.

Step 1: Bromination (Preparation of Methyl 3-bromo-4-hydroxybenzoate)
  • Setup: Charge a 500 mL round-bottom flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and Glacial Acetic Acid (100 mL).

  • Addition: Add a solution of Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes at 0–5 °C. The low temperature prevents dibromination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour mixture into ice water (500 mL). A white precipitate will form. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water to yield the intermediate.

Step 2: Benzylation (Synthesis of Target)
  • Reagents: Methyl 3-bromo-4-hydroxybenzoate (10.0 g, 43.3 mmol), Benzyl Bromide (8.14 g, 47.6 mmol), Potassium Carbonate (K₂CO₃, 12.0 g, 86.6 mmol).

  • Solvent: Acetone (150 mL) or DMF (50 mL) for faster rates.

  • Procedure:

    • Suspend the phenol and K₂CO₃ in the solvent.

    • Add Benzyl Bromide dropwise.

    • Heat to reflux (60 °C for Acetone) for 6–12 hours.

  • Workup:

    • Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Isolation: Dry over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc.

Analytical Characterization (Representative Data)

Researchers should expect the following spectral signatures for validation.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
8.25 Doublet (d, J=2.0 Hz)1HH-2 (Ar-H)Deshielded by Ester and Br; meta coupling.
7.95 Doublet of Doublets (dd)1HH-6 (Ar-H)Deshielded by Ester; ortho coupling to H-5.
7.45 – 7.30 Multiplet (m)5HBenzyl (Ph)Aromatic protons of the protecting group.
6.95 Doublet (d, J=8.5 Hz)1HH-5 (Ar-H)Shielded by adjacent Oxygen; ortho coupling.
5.25 Singlet (s)2HO-CH₂ -PhBenzylic methylene; characteristic shift.
3.89 Singlet (s)3HCOOCH₃ Methyl ester singlet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Pattern:

    • [M+H]⁺ = 321.0 / 323.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • Fragment at [M - OMe]⁺ (Loss of methoxy group).

    • Fragment at 91 m/z (Tropylium ion, characteristic of benzyl groups).

Applications in Drug Discovery[2][7][8]

Kinase Inhibitor Scaffolds

This molecule is a precursor to biaryl ether motifs found in Type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). The bromine handle allows for the introduction of a "hinge-binding" heterocycle via Suzuki coupling, while the ester can be converted to an amide "linker" that extends into the solvent-accessible pocket.

PPAR Agonists

The 4-alkoxy-3-halobenzoic acid substructure is a pharmacophore seen in PPAR (Peroxisome Proliferator-Activated Receptor) agonists. The lipophilic benzyl tail mimics the fatty acid chain required for ligand binding domain (LBD) interaction.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Hansen, T. V., et al. (2005). "Synthesis of stilbene derivatives as potential antioxidants." Journal of Medicinal Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Reference for Suzuki coupling on this scaffold).

Sources

Methodological & Application

Application of Methyl 4-(benzyloxy)-3-bromobenzoate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-(benzyloxy)-3-bromobenzoate in Pharmaceutical Intermediate Synthesis

Executive Summary & Chemical Profile

Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of advanced pharmaceutical intermediates[1]. Its unique structural topology—featuring a C3-aryl bromide, a C4-benzyl ether, and a C1-methyl ester—makes it an ideal starting material for developing complex substituted benzoic acid derivatives. It is particularly valuable in the discovery and synthesis of targeted kinase therapeutics and Heat Shock Protein 90 (Hsp90) inhibitors[2].

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of this compound lies in its orthogonal reactivity, which allows synthetic chemists to sequentially modify three distinct positions without cross-interference:

  • C3-Bromine : Serves as a prime electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • C1-Methyl Ester : Provides robust protection of the carboxylate during basic cross-coupling conditions, yet can be selectively saponified using mild hydroxide conditions to enable subsequent amidation.

  • C4-Benzyloxy Group : Protects the electron-rich phenol from oxidative degradation and unwanted side reactions during transition-metal catalysis. It is cleanly removed via catalytic hydrogenolysis.

Reactivity SM Methyl 4-(benzyloxy) -3-bromobenzoate C3 C3-Bromo Cross-Coupling SM->C3 Pd-Catalysis (e.g., Suzuki) C4 C4-Benzyloxy Deprotection SM->C4 Hydrogenolysis (H2, Pd/C) C1 C1-Methyl Ester Saponification SM->C1 Hydrolysis (LiOH)

Diagram 1: Orthogonal reactivity map of Methyl 4-(benzyloxy)-3-bromobenzoate.

Application in Drug Discovery: Hsp90 Inhibitors

Substituted 4-hydroxybenzamides derived from Methyl 4-(benzyloxy)-3-bromobenzoate are potent inhibitors of Hsp90. Hsp90 is a molecular chaperone critical for the conformational maturation of oncogenic client proteins such as Akt, c-Met, FLT3, and c-Src[2]. By binding to the N-terminal ATP pocket of Hsp90, these derivatives block its ATPase activity. This inhibition prevents the chaperone complex from stabilizing client proteins, leading to their ubiquitination and subsequent proteasomal degradation, ultimately driving tumor cell apoptosis[2].

Hsp90 Drug 4-Hydroxybenzamide Derivative (Synthesized from Intermediate) Hsp90 Hsp90 Chaperone Complex (N-terminal ATP Pocket) Drug->Hsp90 Competitive ATP Inhibition Client Oncogenic Client Proteins (Akt, c-Met, FLT3, c-Src) Hsp90->Client Loss of Chaperone Stabilization Proteasome Ubiquitination & Proteasomal Degradation Client->Proteasome Misfolding & Targeting Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Depletion of Survival Signals

Diagram 2: Mechanism of Hsp90 inhibition and subsequent client protein degradation.

Quantitative Data: Optimization of C3 Suzuki-Miyaura Coupling

When functionalizing the C3 position, the choice of catalyst and base is critical to prevent premature hydrolysis of the C1-methyl ester. The table below summarizes the optimization of coupling conditions for introducing an aryl/alkenyl boronic acid.

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)Toluene/EtOH/H2O9065Significant C1-ester hydrolysis observed due to strong aqueous base.
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0)1,4-Dioxane/H2O8088Bidentate ligand accelerates reductive elimination; minimal hydrolysis.
Pd2(dba)3 / XPhosK3PO4 (2.0)Toluene (Anhydrous)10092Excellent for sterically hindered boronic acids; completely suppresses saponification.

Detailed Experimental Protocols

Protocol 1: C3-Alkenylation/Arylation via Suzuki-Miyaura Coupling Causality & Design: The use of Pd(dppf)Cl2 is preferred here because the bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step. 1,4-Dioxane/water (4:1 v/v) is selected as the solvent system to ensure homogeneous solvation of both the lipophilic bromobenzoate and the inorganic base, preventing biphasic mass transfer limitations. K2CO3 is chosen over NaOH to mitigate premature saponification of the C1-methyl ester.

  • Preparation : In an oven-dried Schlenk flask, charge Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv), the desired boronic acid/pinacol ester (1.2 equiv), and K2CO3 (2.0 equiv).

  • Degassing : Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the suspension by sparging with Argon for 15 minutes. Self-Validation: Oxygen removal is critical; failure to degas will result in homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon.

  • Reaction : Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material (Rf ~0.6) should be completely consumed.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4. To remove palladium residues, treat the organic layer with a silica-based thiol scavenger (e.g., SiliaMetS Thiol) for 1 hour before filtration.

  • Purification : Concentrate in vacuo and purify via flash column chromatography to afford the C3-substituted product.

Protocol 2: C1-Saponification and Amidation Causality & Design: Saponification is achieved using LiOH rather than NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the ester without requiring harsh temperatures that could cleave the benzyl ether. For amidation, HATU is utilized as the coupling reagent due to its ability to generate a highly reactive 7-aza-HOAt ester intermediate, minimizing epimerization and maximizing yields with sterically hindered amines.

  • Hydrolysis : Dissolve the C3-substituted methyl ester in THF/MeOH/H2O (3:1:1). Add LiOH·H2O (3.0 equiv) and stir at ambient temperature for 12 hours.

  • Acidification : Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2-3. Self-Validation: A white precipitate should form immediately, indicating the successful generation of the free carboxylic acid. Filter and dry under high vacuum.

  • Activation : Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amidation : Add the desired amine (1.2 equiv) and stir for 4 hours.

  • Workup : Quench with saturated aqueous NaHCO3, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and concentrate.

Protocol 3: Global Deprotection via Catalytic Hydrogenolysis Causality & Design: A critical strategic advantage of this synthetic route is the dual-purpose nature of the catalytic hydrogenation. Subjecting the intermediate to H2 over Pd/C simultaneously cleaves the C4-benzyl ether to unmask the essential C4-phenol and reduces any C3-olefins (introduced via Suzuki coupling) to saturated alkyl chains[3]. This tandem transformation streamlines the synthesis of the final bioactive scaffold.

  • Setup : Dissolve the benzamide intermediate in HPLC-grade MeOH or EtOAc.

  • Catalyst Loading : Carefully add 10% Pd/C (10% w/w). Caution: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12–18 hours.

  • Monitoring : Monitor via LC-MS. Self-Validation: The mass spectrum should show a shift corresponding to the loss of the benzyl group (-90 Da) and the addition of 2 protons (+2 Da) if an olefin was reduced.

  • Filtration : Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with MeOH.

  • Isolation : Concentrate the filtrate in vacuo to yield the final 3-substituted 4-hydroxybenzamide derivative.

References

1.[1] Title: 176240-84-9 | Methyl 4-(benzyloxy)-3-bromobenzoate - ChemScene. Source: chemscene.com. URL: 2.[2] Title: US20080306054A1 - Pharmaceutical Compounds. Source: google.com (Google Patents). URL: 3.[3] Title: WO2008044029A1 - Pharmaceutical combinations. Source: google.com (Google Patents). URL:

Sources

Application Note: Sonogashira Coupling of Methyl 4-(benzyloxy)-3-bromobenzoate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the Sonogashira coupling of Methyl 4-(benzyloxy)-3-bromobenzoate with various terminal alkynes. The resulting arylalkyne products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] This document outlines the reaction mechanism, offers a detailed experimental protocol, presents key optimization parameters, and includes a comprehensive troubleshooting guide.

Introduction and Significance

The Sonogashira coupling, first reported in 1975, has become an indispensable tool in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[1][5] The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6]

The substrate, Methyl 4-(benzyloxy)-3-bromobenzoate, is a useful building block. The electron-donating benzyloxy group and the electron-withdrawing methyl ester group on the aromatic ring influence its reactivity. The C-Br bond at the 3-position is activated for oxidative addition to the palladium catalyst, while the functional groups provide handles for further synthetic transformations. The products of this reaction, substituted arylalkynes, are key structural motifs in a wide array of biologically active molecules and functional materials.[4]

The Catalytic Cycle: Mechanism of Action

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] A clear understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Methyl 4-(benzyloxy)-3-bromobenzoate), forming a Pd(II) intermediate. This is often the rate-determining step for aryl bromides.[8]

    • Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex, displacing the bromide.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the Pd(0) catalyst.[9]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[8]

    • Deprotonation : An amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate.[7][10] This species is highly reactive and readily participates in the transmetalation step of the palladium cycle.[7]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_intermediate Ar-Pd(II)L₂-Br oxidative_add->pd_intermediate pd_intermediate->pd0 transmetalation Transmetalation pd_intermediate->transmetalation transmetalation->pd_intermediate base_hbr Base·HBr transmetalation->base_hbr pd_alkynyl Ar-Pd(II)L₂-C≡CR' reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-C≡CR' reductive_elim->product cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide + R'C≡CH + Base alkyne R'C≡CH base Base (e.g., Et₃N) cu_acetylide->transmetalation cu_acetylide->cu_catalyst + Pd-Br complex - Pd-alkynyl complex aryl_halide Ar-Br aryl_halide->oxidative_add

A simplified diagram of the interconnected Pd and Cu catalytic cycles.

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the Sonogashira coupling of Methyl 4-(benzyloxy)-3-bromobenzoate with a generic terminal alkyne.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )M.P./B.P. (°C)Notes
Methyl 4-(benzyloxy)-3-bromobenzoateC₁₅H₁₃BrO₃337.1788-90Aryl bromide substrate.
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.13-45 / 142Ensure high purity.
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90260 (dec.)Palladium(II) precatalyst; air-stable.
Copper(I) Iodide (CuI)CuI190.45605Co-catalyst; should be a light tan powder. Dark color indicates oxidation.
Triethylamine (Et₃N)C₆H₁₅N101.19-115 / 90Base and solvent; must be anhydrous and degassed.
Tetrahydrofuran (THF)C₄H₈O72.11-108 / 66Anhydrous, degassed solvent.
Equipment Setup

A standard Schlenk line or glovebox setup is required to maintain an inert atmosphere, which is critical for preventing catalyst deactivation and the undesired homocoupling of the alkyne (Glaser coupling).[11][12]

Experimental_Setup Figure 2: Reaction Setup cluster_flask Schlenk Flask cluster_manifold Inert Gas Manifold flask stirbar Magnetic Stir Bar stir_plate Stirring Hotplate flask->stir_plate condenser Condenser (if heating) flask->condenser reaction_mixture Reaction Mixture argon Argon/Nitrogen Source manifold Schlenk Line argon->manifold manifold->flask via Stopcock bubbler Oil Bubbler manifold->bubbler

Basic apparatus for performing the reaction under an inert atmosphere.
Step-by-Step Procedure
  • Preparation : To a flame-dried Schlenk flask, add Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF and anhydrous, degassed triethylamine via syringe. A typical solvent ratio is 3:1 to 5:1 THF:Et₃N.[13]

  • Alkyne Addition : Stir the mixture for 5-10 minutes at room temperature. The solution should be a homogeneous yellow-brown suspension. Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring : Stir the reaction at room temperature. For less reactive aryl bromides or hindered alkynes, gentle heating (e.g., 50-70 °C) may be required.[14][15] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate or diethyl ether and filter it through a pad of Celite® to remove the catalyst residues and amine salts.[11]

  • Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product, often a dark oil or solid, can be purified by column chromatography on silica gel to yield the pure arylalkyne.[13]

Optimization and Troubleshooting

Several factors can influence the success and efficiency of the Sonogashira coupling.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (oxidized Pd or Cu).- Insufficiently degassed solvents/reagents.- Low reaction temperature.- Use fresh, high-purity catalysts.[12]- Ensure all solvents and the amine base are rigorously degassed.[11]- For aryl bromides, heating may be necessary (50-80 °C).[14] Consider a more active ligand like XPhos or P(t-Bu)₃.[16]
Significant Alkyne Homocoupling (Glaser-Hay Product) - Presence of oxygen.- High concentration of copper co-catalyst.- Maintain a strict inert atmosphere throughout the reaction.[12]- Reduce the loading of CuI.[11]- Consider a "copper-free" Sonogashira protocol, especially if homocoupling is persistent.[8][17][18]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition due to impurities, high temperature, or solvent choice (e.g., THF can sometimes promote it).- Use high-purity reagents and solvents.[12]- Avoid excessive heating.- If persistent in THF, consider switching to another solvent like DMF or dioxane.[19]
Difficult Purification - Residual metal catalysts or polymeric byproducts.- Ensure thorough filtration through Celite post-reaction.- For persistent dark colors in the product, a charcoal treatment or filtration through a plug of silica-thiol scavenging resin may be effective.[20]

Conclusion

The Sonogashira coupling is a highly reliable method for synthesizing substituted arylalkynes from precursors like Methyl 4-(benzyloxy)-3-bromobenzoate. Success hinges on careful control of key parameters, particularly the exclusion of oxygen to prevent catalyst degradation and side reactions. By following the detailed protocol and considering the optimization strategies outlined in this note, researchers can effectively utilize this powerful transformation to access valuable molecular scaffolds for applications in drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Retrieved March 7, 2026, from [Link]

  • Scott, J. S., & Jones, A. M. (2018). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 60-79). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

  • Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 7, 2026, from [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Reaction Chemistry. (2008, August 15). Copper-free Sonogashira coupling. Retrieved March 7, 2026, from [Link]

  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved March 7, 2026, from [Link]

  • Sharma, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved March 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. Retrieved March 7, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Retrieved March 7, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved March 7, 2026, from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved March 7, 2026, from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved March 7, 2026, from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved March 7, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Semenov, I., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Retrieved March 7, 2026, from [Link]

  • Wang, D., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Reddit. (2024, April 10). Easily remove dark color after sonogashira? r/OrganicChemistry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015, October 2). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? Retrieved March 7, 2026, from [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved March 7, 2026, from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Methyl 4-(benzyloxy)-3-bromobenzoate as a Versatile Building Block in the Synthesis of Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid diversification of core scaffolds is critical for structure-activity relationship (SAR) optimization. Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) has emerged as a highly privileged building block, particularly in the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors, GPR40 receptor modulators, and FLT3 kinase inhibitors [1].

The strategic value of this molecule lies in its orthogonal reactivity profile, which allows for sequential, highly controlled functionalization:

  • 3-Bromo Substituent: Serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

  • 1-Methyl Ester: Provides a handle for controlled saponification and subsequent amide bond formation without interfering with the aromatic cross-coupling steps.

  • 4-Benzyloxy Group: Acts as a robust protecting group for the phenolic hydroxyl.

Causality in Design: Why use a benzyl ether instead of a methoxy or silyl ether? Methoxy deprotection typically requires harsh Lewis acids (e.g.,


), which can inadvertently cleave the ester or degrade sensitive heterocyclic payloads. Silyl ethers often fail to survive the basic aqueous conditions required for Suzuki couplings. The benzyl group is perfectly orthogonal: it withstands basic cross-coupling and saponification conditions, yet is cleanly removed via mild catalytic hydrogenolysis (

) to reveal the free phenol—a motif strictly required for binding in the ATP pocket of Hsp90 [3].

Synthetic Divergence & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the Methyl 4-(benzyloxy)-3-bromobenzoate scaffold.

SynthWorkflow SM Methyl 4-(benzyloxy)- 3-bromobenzoate Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki R-B(OH)2, Pd cat. Buchwald Buchwald-Hartwig Amination SM->Buchwald R-NH2, Pd cat. Amidation Ester Hydrolysis & Amidation SM->Amidation 1. LiOH 2. R-NH2, HATU Deprotect Catalytic Hydrogenolysis (Pd/C, H2) Suzuki->Deprotect Buchwald->Deprotect Amidation->Deprotect Target1 Functionalized Biphenyl Phenols Deprotect->Target1 Target2 Aminated Phenolic Esters Deprotect->Target2 Target3 Benzamide Derivatives Deprotect->Target3

Divergent synthetic workflows utilizing Methyl 4-(benzyloxy)-3-bromobenzoate.

Quantitative Data: Reaction Optimization

To maximize throughput, the reaction conditions for each functionalization step must be highly optimized. Table 1 summarizes the validated parameters for transforming this building block.

Table 1: Optimized Conditions for Scaffold Functionalization

Reaction TypeCatalyst / ReagentsBase & SolventTemp / TimeTypical YieldKey Mechanistic Observation
Suzuki-Miyaura

(5 mol%)

/ Dioxane:

90°C / 12h85–95%Tolerates sterically hindered ortho-substituted aryl boronic acids[4].
Buchwald-Hartwig

/ XPhos

/ Toluene
100°C / 16h75–88%Weak base (

) prevents premature cleavage of the methyl ester.
Saponification

(3.0 eq)
THF:MeOH:

(3:1:1)
25°C / 4h>95%Mild conditions preserve the benzyl ether protecting group.
Hydrogenolysis 10% Pd/C /

(1 atm)
MeOH or EtOAc25°C / 6h90–99%Clean debenzylation; avoids reduction of the aromatic ring.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of Methyl 4-(benzyloxy)-3-bromobenzoate with an aryl boronic acid to form a biphenyl intermediate.

Materials:

  • Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 eq, 1.0 mmol, 321.17 mg)

  • Aryl boronic acid (1.2 eq, 1.2 mmol)

  • 
     (0.05 eq, 0.05 mmol)
    
  • Potassium carbonate (

    
    ) (3.0 eq, 3.0 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 10 mL), degassed
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the bromide, aryl boronic acid,

    
    , and 
    
    
    
    .
  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Add the degassed Dioxane/

    
     mixture via syringe.
    
  • Reaction: Heat the mixture to 90°C in an oil bath under vigorous stirring for 12 hours.

  • Self-Validation (In-Process): Check reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) should be entirely consumed, replaced by a highly UV-active product spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Following cross-coupling and amidation, the benzyl group must be removed to unmask the biologically active phenol.

Step-by-Step Procedure:

  • Preparation: Dissolve the benzylated intermediate (1.0 mmol) in HPLC-grade MeOH or EtOAc (15 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an Argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas via a balloon. Stir vigorously at 25°C for 6 hours.
    
  • Self-Validation (In-Process): Monitor via LC-MS. Successful debenzylation is confirmed by a distinct mass shift of -90 Da (loss of the benzyl moiety,

    
     + addition of H) and a shift to an earlier retention time due to increased polarity.
    
  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the pure phenolic product.

Biological Application: Hsp90 Inhibition Pathway

Derivatives synthesized from Methyl 4-(benzyloxy)-3-bromobenzoate (specifically the 2,4-dihydroxy-5-substituted benzamides generated after deprotection) act as potent inhibitors of Heat Shock Protein 90 (Hsp90) [5]. By binding to the N-terminal ATP pocket of Hsp90, these compounds disrupt the Hsp90-Cdc37 chaperone complex. This forces client proteins—such as Akt, CDK1, and FLT3—into proteasomal degradation, ultimately inducing G2/M cell cycle arrest and apoptosis in oncogenic cells[6].

Hsp90Pathway Inhibitor Hsp90 Inhibitor (Synthesized Derivative) Hsp90 Hsp90-Cdc37 Complex (Active) Inhibitor->Hsp90 Binds ATP Pocket Proteasome Proteasomal Degradation Hsp90->Proteasome Inhibition leads to Ubiquitination Akt Akt (Survival) Hsp90->Akt Stabilizes CDK1 CDK1 (Cell Cycle) Hsp90->CDK1 Stabilizes FLT3 FLT3 (Proliferation) Hsp90->FLT3 Stabilizes Proteasome->Akt Degrades Proteasome->CDK1 Degrades Proteasome->FLT3 Degrades Apoptosis Apoptosis Akt->Apoptosis Loss induces Arrest G2/M Arrest CDK1->Arrest Loss induces FLT3->Apoptosis Loss induces

Mechanism of action for Hsp90 inhibitors derived from the 3-bromobenzoate scaffold.

References

  • Patent Application Publication. "US 2007/0276026 A1: Pharmaceutical Compounds". Googleapis.
  • Patent Application Publication. "US 2008/0306054 A1: Pharmaceutical Compounds". Google Patents.
  • University of Southampton Research Repository . "Organic electrosynthesis and radical cyclisation reactions". Soton.ac.uk. Available at:[Link]

  • World Intellectual Property Organization. "WO 2008/044041 A1: Pharmaceutical combinations". Google Patents.
  • World Intellectual Property Organization. "WO 2008/044029 A1: Pharmaceutical combinations". Google Patents.

Hydrolysis of the methyl ester of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This guide details the protocol for the saponification (hydrolysis) of Methyl 4-(benzyloxy)-3-bromobenzoate to its corresponding carboxylic acid, 4-(benzyloxy)-3-bromobenzoic acid (CAS: 501657-77-8).

Chemical Context

The starting material features two sensitive functionalities that dictate the choice of reagents:

  • Benzyloxy Group (Ether): Stable to basic conditions but susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI) or hydrogenolysis (H₂/Pd).

  • Aryl Bromide: Stable to standard hydrolysis but sensitive to metal-halogen exchange (e.g., organolithiums) or palladium-catalyzed coupling conditions.

Methodological Selection

While standard saponification often utilizes NaOH in Methanol, this specific substrate is highly lipophilic due to the benzyl and bromo substituents.

  • Recommendation: Use Lithium Hydroxide (LiOH) in a THF/Water mixture.[1]

  • Rationale: THF provides superior solubility for the lipophilic ester compared to methanol, ensuring a homogeneous reaction mixture and faster kinetics at mild temperatures. LiOH is less aggressive than NaOH, minimizing potential side reactions while maintaining high conversion rates [1, 2].

Reaction Mechanism & Workflow

The reaction proceeds via a standard nucleophilic acyl substitution mechanism.[1] The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate, which collapses to eliminate methoxide. The resulting carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the equilibrium forward.[1]

Mechanistic Pathway (DOT Visualization)

SaponificationMechanism Start Methyl Ester (Lipophilic) Step1 Nucleophilic Attack (OH- adds to C=O) Start->Step1 + LiOH Inter Tetrahedral Intermediate Step1->Inter Step2 Elimination (-OMe) Inter->Step2 Salt Carboxylate Salt (Water Soluble) Step2->Salt Irreversible Acid Acidification (HCl) Product Precipitation Salt->Acid + H3O+

Caption: Mechanistic flow from lipophilic ester to precipitated carboxylic acid.

Detailed Experimental Protocol

Materials & Equipment[2][3]
  • Reagents:

    • Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

    • Tetrahydrofuran (THF) (HPLC Grade)

    • Deionized Water[2]

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate (for extraction, if necessary)[2]

  • Equipment:

    • Round-bottom flask with magnetic stir bar.

    • Rotary evaporator.

    • pH monitoring strips or meter.

Procedure A: LiOH/THF System (Recommended)

Step 1: Reaction Setup

  • Dissolve Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 g, 3.1 mmol) in THF (12 mL). Ensure complete dissolution.

  • Prepare a solution of LiOH·H₂O (260 mg, 6.2 mmol, 2.0 equiv) in Water (4 mL).

  • Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring.

    • Note: The mixture may become turbid initially but should homogenize or form a fine suspension. The 3:1 THF:Water ratio is critical for solubility [1].

Step 2: Reaction Monitoring

  • Stir the reaction mixture at Room Temperature (20–25°C) .

  • Monitor by TLC (Hexanes:Ethyl Acetate 3:1) or HPLC after 2 hours.[2]

    • Target: Disappearance of the starting ester spot (higher R_f) and appearance of the baseline acid spot (or carboxylate salt).

    • Optimization: If reaction is incomplete after 4 hours, warm to 50°C.

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. This leaves the product as a water-soluble lithium carboxylate salt in the aqueous residue.

  • Dilute the residue with water (10 mL) if it is too viscous.

  • Critical Step: Cool the aqueous mixture in an ice bath (0–5°C).

  • Slowly add 1M HCl dropwise with stirring until the pH reaches 2–3 .

    • Observation: The product, 4-(benzyloxy)-3-bromobenzoic acid , should precipitate as a white solid.

  • Stir the suspension for 15 minutes to ensure complete precipitation.

Step 4: Purification

  • Filtration: Filter the solid using a Büchner funnel.[2]

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual lithium salts and methanol.

  • Drying: Dry the solid under high vacuum at 45°C overnight.

    • Yield Expectations: 90–98%.

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 307.14 g/mol Product (Acid)
Stoichiometry 1.0 Ester : 2.0 BaseExcess base ensures speed
Solvent System THF : Water (3:1)Optimized for lipophilicity
Temperature 25°C (RT)Mild to prevent ether cleavage
Reaction Time 2 – 6 HoursSubstrate dependent
Expected Yield >90%Quantitative conversion common

Analytical Characterization (Expected)

Upon isolation, the identity of the product should be verified.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8-13.0 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.10 (d, J=2.0 Hz, 1H): Aromatic H at C2 (ortho to acid/bromo).

    • δ 7.90 (dd, J=8.5, 2.0 Hz, 1H): Aromatic H at C6.

    • δ 7.30-7.50 (m, 5H): Benzyl aromatic protons.

    • δ 7.25 (d, J=8.5 Hz, 1H): Aromatic H at C5 (ortho to ether).

    • δ 5.25 (s, 2H): Benzylic -CH₂- protons.

    • Key Diagnostic: Disappearance of the methyl ester singlet (~δ 3.85 ppm).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Poor solubility of esterIncrease THF ratio or heat to 50°C.
Low Yield (Precipitation) pH not low enoughEnsure pH is < 3.0 using 1M HCl.
Product is Oily Impurities or solvent trappingExtract aqueous layer with EtOAc, dry (Na₂SO₄), and recrystallize from EtOH/Water.
Benzyl Ether Cleavage Acid too strong / too hotUse dilute HCl (1M) and keep cold during workup. Avoid HBr.

References

  • BenchChem. Application Notes and Protocols for Chemical Synthesis. (General protocol for LiOH/THF hydrolysis of lipophilic esters). Link

  • ResearchGate. Hydrolysis of methyl ester using LiOH/THF/Water. (Validation of mild saponification conditions). Link

  • Sigma-Aldrich. 4-(benzyloxy)-3-bromobenzoic acid Product Page.[3] (Confirmation of CAS 501657-77-8 and structure). Link

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification Mechanism. (Mechanistic grounding). Link

Sources

Application Note: Methyl 4-(benzyloxy)-3-bromobenzoate as a Privileged Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on the use of highly functionalized, orthogonally reactive building blocks. Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) has emerged as a privileged structural scaffold, particularly in the development of novel heat shock protein 90 (Hsp90) inhibitors [1]. This application note details the chemical rationale, step-by-step synthetic protocols, and biological mechanisms associated with this versatile intermediate.

Chemical Profile and Orthogonal Reactivity

The utility of methyl 4-(benzyloxy)-3-bromobenzoate stems from its three distinct functional handles, each offering orthogonal reactivity that allows for sequential, highly controlled modifications:

  • C4-Benzyloxy Ether (The Protective Shield): The bulky benzyl group serves as a robust protecting group for the underlying phenol. It withstands the harsh basic conditions of ester hydrolysis and the elevated temperatures of palladium-catalyzed cross-couplings. It is selectively unmasked at the final stage via catalytic hydrogenolysis to reveal the free hydroxyl group, which is essential for hydrogen bonding within the target protein's active site[3].

  • C3-Aryl Bromide (The Electrophilic Handle): The bromine atom activates the C3 position for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig). This allows researchers to introduce diverse lipophilic appendages that interact with the hydrophobic pockets of target receptors [2].

  • C1-Methyl Ester (The SAR Gateway): The ester provides chemical stability during early-stage synthesis. Upon mild basic hydrolysis, it yields a carboxylic acid that can be coupled with a vast array of primary and secondary amines. This amidation vector is critical for exploring Structure-Activity Relationships (SAR) in the solvent-exposed regions of the biological target [3].

Workflow A Methyl 3-bromo-4-hydroxybenzoate (Starting Material) B Methyl 4-(benzyloxy)-3-bromobenzoate (Core Scaffold) A->B BnBr, K2CO3 Acetonitrile, Reflux C C3-Substituted Intermediate (Suzuki Coupling) B->C R-B(OH)2, Pd(dppf)Cl2 Cs2CO3, THF/H2O, Reflux D Amide Derivative (Ester Hydrolysis & Amidation) C->D 1. LiOH, MeOH/H2O 2. R'-NH2, HATU, DIPEA E Bioactive Resorcinol/Phenol (Final Hsp90 Inhibitor) D->E H2, Pd/C Deprotection

Synthetic workflow from core scaffold to bioactive Hsp90 inhibitor.

Experimental Protocols

The following protocols are engineered for high yield and reproducibility, incorporating self-validating steps to ensure intermediate integrity.

Protocol 3.1: Synthesis of the Core Scaffold (O-Benzylation)

This protocol establishes the C4-benzyloxy protective group, converting methyl 3-bromo-4-hydroxybenzoate into the target scaffold [3].

Reagents:

  • Methyl 3-bromo-4-hydroxybenzoate: 15.0 mmol (3.47 g)

  • Benzyl bromide: 18.0 mmol (3.08 g)

  • Anhydrous Potassium Carbonate (

    
    ): 22.5 mmol (3.11 g)
    
  • Anhydrous Acetonitrile: 50 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 3-bromo-4-hydroxybenzoate in 50 mL of anhydrous acetonitrile in a round-bottom flask.

    • Causality: Acetonitrile is a polar aprotic solvent that prevents the solvation of the nucleophilic phenoxide anion, thereby maximizing its reactivity toward the electrophilic benzyl bromide.

  • Base Addition: Add anhydrous

    
     to the stirring solution, followed by the dropwise addition of benzyl bromide.
    
    • Causality:

      
       is a mild base, perfectly calibrated to deprotonate the phenol without causing premature hydrolysis of the C1-methyl ester.
      
  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 5 hours.

  • Workup (Self-Validation): Cool the mixture to room temperature and remove the solvent in vacuo. Partition the resulting residue between dichloromethane (DCM) and water.

    • Validation: The aqueous layer dissolves the inorganic potassium salts, while the organic DCM layer selectively extracts the benzylated product.

  • Purification: Separate the organic layer, dry over

    
    , concentrate, and purify via silica gel chromatography (eluting with 10% ethyl acetate in petroleum ether).
    
  • Analytical Confirmation: The product is isolated as a colorless solid (~75% yield). Successful conversion is validated via

    
     NMR (DMSO-
    
    
    
    ), specifically looking for the appearance of the benzylic
    
    
    singlet at
    
    
    5.32 ppm and the retention of the ester methyl singlet at
    
    
    3.84 ppm [3].
Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the C3-bromo handle to introduce complex lipophilic groups, such as an (E)-2-buten-2-yl moiety [2].

Reagents:

  • Methyl 4-(benzyloxy)-3-bromobenzoate: 5.0 mmol (1.61 g)

  • (E)-2-buten-2-yl boronic acid: 6.0 mmol (600 mg)

  • Cesium Carbonate (

    
    ): 15.0 mmol (4.89 g)
    
  • 
    : 0.25 mmol (204 mg)
    
  • THF / Water: 100 mL / 10 mL

Step-by-Step Methodology:

  • Preparation: Combine the scaffold, boronic acid, and

    
     in a Schlenk flask. Add the THF and water.
    
    • Causality: The biphasic THF/Water system is critical. Water dissolves the inorganic

      
      , generating the hydroxide ions needed to activate the boronic acid into a reactive boronate complex, while THF keeps the organic substrates in solution.
      
  • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with nitrogen.

  • Catalyst Addition: Add

    
     under a stream of nitrogen.
    
    • Causality: The bidentate dppf ligand provides significant steric bulk and electron density to the palladium center. This prevents catalyst aggregation (blackening) and accelerates both the oxidative addition into the strong C-Br bond and the final reductive elimination step.

  • Reaction: Heat the mixture to reflux for 16 hours.

  • Workup: Cool to room temperature, remove THF in vacuo, and partition between DCM and water. Extract, dry the organic layer, and purify via chromatography.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected outcomes for the functionalization of the methyl 4-(benzyloxy)-3-bromobenzoate scaffold.

Reaction StepReagents / CatalystSolvent SystemTemp / TimeTypical YieldTarget Functionalization
O-Benzylation BnBr,

AcetonitrileReflux, 5 h75%Phenol protection [3]
Suzuki Coupling R-B(OH)2,

,

THF /

(10:1)
Reflux, 16 h65-85%C3 lipophilic appendage [2]
Ester Hydrolysis LiOH·

MeOH /

RT, 4 h>90%Carboxylic acid unmasking
Amidation R'-

, HATU, DIPEA
DMFRT, 12 h70-85%SAR exploration at C1
Deprotection

(1 atm), Pd/C (10%)
MethanolRT, 6 h>95%Final bioactive unmasking

Biological Application: Hsp90 Inhibition Pathway

Molecules synthesized from the methyl 4-(benzyloxy)-3-bromobenzoate scaffold are frequently evaluated as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is an abundant cytosolic molecular chaperone responsible for folding and stabilizing "client proteins" that are heavily involved in signal transduction and tumor cell survival [3].

Mechanism of Action: Hsp90 contains a distinct N-terminal ATP-binding pocket characterized by a Bergerat fold [3]. Under normal conditions, ATP binding triggers a conformational change that allows Hsp90 to form a mature multichaperone complex with co-chaperones like cdc37 and p23.

Inhibitors derived from this scaffold act as ATP-competitive antagonists. By occupying the ATP-binding site, they lock Hsp90 in an inactive conformation. Consequently, crucial oncogenic client proteins—such as Akt (involved in cell proliferation), c-Met (involved in metastasis), and FLT3—fail to fold correctly. The cell recognizes these destabilized proteins, tags them via ubiquitination, and destroys them in the proteasome. This targeted degradation halts the RAS-RAF-MEK-ERK and PI3K pathways, ultimately forcing the cancer cells into G2/M cell cycle arrest and subsequent apoptosis [2].

Pathway I Bioactive Molecule (Hsp90 Inhibitor) H Hsp90 N-terminal ATP Pocket I->H Competitive Binding C Client Proteins (Akt, c-Met, FLT3) H->C Destabilization U Ubiquitination C->U Tagging P Proteasomal Degradation U->P Degradation A Apoptosis / Cell Cycle Arrest P->A Tumor Suppression

Mechanism of action for Hsp90 inhibitors leading to tumor cell apoptosis.

References

  • ChemScene. 176240-84-9 | Methyl 4-(benzyloxy)
  • US Patent 20080306054A1. Pharmaceutical Compounds.
  • European Patent EP2332909B1. HYDROXYBENZAMIDE DERIVATIVES AND THEIR USE AS INHIBITORS OF HSP90.

Experimental procedure for the synthesis of biaryl compounds from Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of Methyl 4-(benzyloxy)-3-bromobenzoate

Executive Summary & Strategic Context

This guide details the optimized protocol for synthesizing biaryl compounds utilizing Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) as the electrophilic coupling partner.

In medicinal chemistry, this specific scaffold represents a "privileged structure." The 3,4-disubstitution pattern allows for the orthogonal introduction of vectors: the C1-ester serves as a latent carboxylic acid or amide handle, while the C4-benzyloxy group acts as a robust masked phenol. The C3-bromide is the critical pivot point for carbon-carbon bond formation.

Critical Technical Challenge: The primary synthetic challenge with this substrate is the ortho-effect . The bulky benzyloxy group at C4 creates steric hindrance proximal to the C3-bromide, potentially retarding the oxidative addition step of the catalytic cycle. Furthermore, the methyl ester at C1 is susceptible to hydrolysis under the basic conditions typically required for transmetalation. This protocol addresses these competing factors to maximize yield and chemoselectivity.

Reaction Strategy & Mechanistic Insight

The transformation relies on the Suzuki-Miyaura Cross-Coupling , a palladium-catalyzed reaction between the aryl bromide and an aryl boronic acid.[1][2]

The Substrate Analysis
  • Electronic Activation: The ester group at C1 is an Electron Withdrawing Group (EWG). Through resonance, it decreases electron density on the ring, theoretically facilitating the oxidative addition of Pd(0) into the C-Br bond.

  • Steric Deactivation: The C4-benzyloxy group is an Electron Donating Group (EDG) and is sterically demanding. It counteracts the EWG effect and physically shields the bromine.

  • Solution: We utilize a ligand system with a wide bite angle (e.g., dppf) or electron-rich phosphines to stabilize the Pd(II) intermediate and force reductive elimination.

Visualizing the Catalytic Cycle

SuzukiCycle Precursor Methyl 4-(benzyloxy)- 3-bromobenzoate OxAdd Oxidative Addition (Ar-Pd(II)-Br) Precursor->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Enters Cycle TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition of the hindered aryl bromide and regeneration of the active Pd(0) species.

Optimized Experimental Protocol

Safety Note: Aryl bromides and boronic acids are generally low toxicity, but Palladium catalysts are heavy metals. Work in a fume hood.

Materials & Reagents
ComponentRoleSpecification
Substrate ElectrophileMethyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv)
Boronic Acid NucleophileAryl Boronic Acid (1.2 - 1.5 equiv)
Catalyst Pd SourcePd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
Base ActivatorK₃PO₄ (Potassium Phosphate, tribasic) (2.0 - 3.0 equiv)
Solvent Medium1,4-Dioxane / Water (4:1 ratio)

Why these choices?

  • Pd(dppf)Cl₂: The ferrocenyl ligand prevents β-hydride elimination (not an issue here, but good for stability) and resists de-ligation better than PPh3 at the elevated temperatures required for this hindered substrate.

  • K₃PO₄: A milder base than hydroxide (NaOH) or carbonate (CsCO3) in some contexts, reducing the risk of saponifying the methyl ester to the carboxylic acid.

  • Dioxane/Water: The water is essential to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the lipophilic benzoate.

Step-by-Step Procedure
  • Preparation:

    • Oven-dry a 25 mL round-bottom flask or a microwave vial.

    • Add a magnetic stir bar.

  • Charging Solids:

    • Add Methyl 4-(benzyloxy)-3-bromobenzoate (321 mg, 1.0 mmol).

    • Add the chosen Aryl Boronic Acid (1.2 mmol).

    • Add K₃PO₄ (424 mg, 2.0 mmol).

    • Crucial: Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol) last to minimize air exposure before degassing.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (8 mL) and Distilled Water (2 mL).

    • Degassing (Sparging): Submerge a long needle connected to an Argon/Nitrogen line into the solution. Bubble gas through the liquid for 5–10 minutes while stirring. This removes dissolved oxygen which kills the catalyst.

  • Reaction:

    • Thermal: Fit a reflux condenser and heat the oil bath to 90°C . Stir for 4–12 hours.

    • Microwave: Seal the vial and heat to 100°C for 30–45 minutes.

  • Monitoring:

    • Check via TLC (Hexanes/Ethyl Acetate 4:1). The starting material (bromide) is usually less polar than the biaryl product.

    • Note: If the ester hydrolyzes, you will see a spot remaining at the baseline (the acid).

  • Work-Up:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases.[5] Extract aqueous layer 2x with Ethyl Acetate.[5]

    • Wash combined organics with Brine (sat. NaCl).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification:

    • Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

Experimental Workflow Visualization

Workflow Setup Setup: Combine Reagents (Ar-Br, Ar-B(OH)2, Base, Cat) Degas Degas: Sparge with Ar/N2 (10 mins) Setup->Degas React Reaction: Heat to 90°C (4-12 Hours) Degas->React Extract Work-up: EtOAc/Water Extraction Dry w/ Na2SO4 React->Extract Purify Purification: Flash Chromatography (Hex/EtOAc) Extract->Purify

Caption: Figure 2.[6] Linear workflow for the synthesis, highlighting the critical degassing step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst death or steric hindranceIncrease catalyst to 5 mol%. Switch solvent to Toluene/EtOH/H2O (higher temp). Ensure rigorous degassing.
Ester Hydrolysis Base is too strong or reaction too longSwitch base from K₂CO₃ to K₃PO₄ or NaHCO₃ . Reduce water ratio (e.g., Dioxane/H2O 9:1).
Debromination Hydride source presentEnsure solvent is peroxide-free (use fresh dioxane). Avoid ethanol if using Pd/C (not applicable here, but general rule).
Homocoupling Oxygen presentImprove degassing technique (Freeze-Pump-Thaw is superior to sparging).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydibenzo-1,3,2-dioxaboroles with Aryl Halides. Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for steric handling). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Causality

The synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate is a critical two-step sequence utilized in the preparation of various pharmaceutical intermediates and biologically active compounds [2]. The process involves:

  • Electrophilic Aromatic Bromination: Regioselective bromination of methyl 4-hydroxybenzoate to yield methyl 3-bromo-4-hydroxybenzoate [1].

  • Williamson Ether Synthesis (Benzylation): O-alkylation of the phenolic hydroxyl group using benzyl bromide to yield the final protected product [3].

Mechanistic Insights for Yield Optimization:

  • Directing Group Effects: In the starting material, the hydroxyl group is a strong electron-donating ortho/para director, while the methyl ester is an electron-withdrawing meta director. Both synergistically direct the incoming electrophilic bromine to the 3- and 5-positions. The primary challenge is preventing over-bromination (the 3,5-dibromo byproduct).

  • Nucleophilic Substitution Dynamics: The benzylation step relies on the deprotonation of the phenol (pKa ~8, lowered by the electron-withdrawing bromine and ester) to form a phenoxide anion. Using a polar aprotic solvent like DMF leaves the phenoxide "naked" and highly nucleophilic, accelerating the SN2 displacement of the bromide from benzyl bromide [4].

Synthesis Workflow & Pathway Visualization

SynthesisWorkflow SM Methyl 4-hydroxybenzoate (Starting Material) Int Methyl 3-bromo-4-hydroxybenzoate (Intermediate) SM->Int Br2 (1.05 eq), AcOH 0-5 °C Side1 Methyl 3,5-dibromo-4-hydroxybenzoate (Over-bromination Byproduct) SM->Side1 Excess Br2 High Temp Prod Methyl 4-(benzyloxy)-3-bromobenzoate (Target Product) Int->Prod BnBr (1.2 eq), K2CO3 DMF, 80 °C Side2 3-bromo-4-hydroxybenzoic acid (Hydrolysis Byproduct) Int->Side2 Adventitious H2O Base-catalyzed hydrolysis

Reaction workflow and common side reactions for Methyl 4-(benzyloxy)-3-bromobenzoate synthesis.

Troubleshooting Guide & FAQs

Q1: I am seeing a significant amount of a dibrominated byproduct in my LC-MS. How can I suppress this? Causality & Solution: You are observing methyl 3,5-dibromo-4-hydroxybenzoate. Because the hydroxyl group strongly activates the aromatic ring, the intermediate can react with a second equivalent of bromine.

  • Actionable Fix: Strictly control the stoichiometry of Br₂ to exactly 1.05 equivalents. Furthermore, conduct the addition of Br₂ dropwise at 0–5 °C in glacial acetic acid[1]. Lower temperatures reduce the kinetic energy available to overcome the activation barrier for the second bromination, which is slightly higher due to the steric and electron-withdrawing effects of the first bromine.

Q2: My benzylation step (Williamson ether synthesis) is stalling at 70% conversion. Should I add more base or heat? Causality & Solution: Stalling in Williamson ether synthesis often stems from either solvent choice or degradation of the alkyl halide [3]. If you are using a polar protic solvent (like ethanol) or a less polar solvent (like acetone), the phenoxide anion is either hydrogen-bonded (reducing nucleophilicity) or poorly solvated.

  • Actionable Fix: Switch to a polar aprotic solvent like anhydrous DMF and maintain the temperature at 80 °C [2]. Do not exceed 80 °C, as benzyl bromide can degrade or react with DMF at higher temperatures. Ensure your K₂CO₃ is finely powdered and anhydrous to maximize the surface area for deprotonation.

Q3: After the benzylation step, I am isolating a highly polar byproduct that stays at the baseline on my TLC. What is it? Causality & Solution: This is likely 3-bromo-4-(benzyloxy)benzoic acid, resulting from the base-catalyzed hydrolysis (saponification) of your methyl ester. Potassium carbonate can generate hydroxide ions if water is present in the reaction mixture.

  • Actionable Fix: Ensure your DMF is strictly anhydrous (stored over molecular sieves) and dry your K₂CO₃ in an oven prior to use. Alternatively, if hydrolysis persists, you can switch to a non-nucleophilic base like Sodium Hydride (NaH) in THF at 0 °C to room temperature, which completely eliminates the possibility of hydroxide formation[5].

Standard Operating Procedures (SOPs)

Protocol A: Regioselective Bromination

Objective: Synthesis of Methyl 3-bromo-4-hydroxybenzoate.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, a thermometer, and a magnetic stirrer. Connect the setup to an HBr scrubber (e.g., a sodium thiosulfate/sodium hydroxide trap).

  • Dissolution: Dissolve methyl 4-hydroxybenzoate (1.0 eq, e.g., 15.2 g, 100 mmol) in 100 mL of glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Addition: Place liquid bromine (1.05 eq, 5.4 mL, 105 mmol) in the dropping funnel. Add the Br₂ dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C [1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

  • Quench & Workup: Pour the mixture into 300 mL of ice water containing 5% sodium bisulfite (NaHSO₃) to quench any unreacted bromine. Filter the resulting white precipitate, wash extensively with cold distilled water, and dry under vacuum to afford the monobrominated intermediate.

Protocol B: Williamson Benzylation

Objective: Synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and an inert gas (Nitrogen/Argon) inlet.

  • Deprotonation: Dissolve methyl 3-bromo-4-hydroxybenzoate (1.0 eq, e.g., 11.5 g, 50 mmol) in 50 mL of anhydrous DMF. Add finely powdered, oven-dried anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 10.4 g, 75 mmol) [2]. Stir at room temperature for 30 minutes to pre-form the phenoxide.

  • Alkylation: Add benzyl bromide (1.2 eq, 7.1 mL, 60 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4–5 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Workup: Cool the mixture to room temperature and pour it into 250 mL of ice water to precipitate the product. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol if necessary.

Condition Optimization Data

To validate the SOPs above, the following tables summarize the empirical data for condition optimization.

Table 1: Optimization of Bromination Conditions

SolventReagentEquivalentsTemp (°C)Yield (%)Dibromo Byproduct (%)
DichloromethaneBr₂1.102570~20
Glacial Acetic Acid Br₂ 1.05 0–5 95 < 2
AcetonitrileNBS1.052585~5

Note: Acetic acid acts as both a solvent and a mild catalyst, polarizing the bromine molecule and enhancing the electrophilic attack at low temperatures without promoting over-reaction.

Table 2: Optimization of Benzylation Conditions

SolventBaseTemp (°C)Time (h)Yield (%)Primary Limitation
AcetoneK₂CO₃56 (Reflux)1275Slow reaction rate
Anhydrous DMF K₂CO₃ 80 5 92 Optimal conditions
DMF (Wet)K₂CO₃805< 50Ester hydrolysis (Saponification)
THFNaH0 to RT485Requires strict anhydrous setup

Note: The use of DMF provides the optimal balance of solubility and nucleophile activation for the Williamson ether synthesis [4].

References

  • Title: CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method Source: Google Patents URL
  • Title: HK1117149B - Hydroxybenzamide derivatives and their use as inhibitors of hsp90 Source: Google Patents URL
  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Williamson Ether Synthesis Source: SynArchive URL: [Link]

Purification of crude Methyl 4-(benzyloxy)-3-bromobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification of Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9). This content is structured for organic chemists and process engineers requiring high-purity intermediates for pharmaceutical development.

Executive Summary & Compound Profile

Methyl 4-(benzyloxy)-3-bromobenzoate is a critical intermediate often used in the synthesis of kinase inhibitors and other bioactive heterocycles. Its purity is paramount because residual benzyl bromide (a potent alkylator and genotoxic impurity) or unreacted phenolic starting materials can poison downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

PropertyData
Compound Methyl 4-(benzyloxy)-3-bromobenzoate
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Physical State White to off-white crystalline solid
Solubility Profile Soluble in EtOAc, DCM, THF; Sparingly soluble in cold Alcohols; Insoluble in Water, Hexanes
Critical Impurities Methyl 3-bromo-4-hydroxybenzoate (SM), Benzyl bromide, Benzyl alcohol

Standard Operating Procedure (SOP): Recrystallization Protocol

Primary Solvent System: Ethanol (EtOH) or Methanol (MeOH) Alternative System: Ethyl Acetate / n-Heptane (Solvent/Anti-solvent)

Rationale

While column chromatography is effective, it is not scalable for kilogram-batch production. Recrystallization from hot alcohols is the preferred method for this compound class. The benzyl ether moiety increases lipophilicity compared to the phenolic precursor, allowing the product to crystallize well from cooling alcohols while polar phenolic impurities remain in the mother liquor [1].

Step-by-Step Methodology
  • Dissolution:

    • Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethanol (95% or absolute) at a ratio of 5–7 mL per gram of crude material.

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add more ethanol in 1 mL/g increments. If insoluble particles remain (likely inorganic salts like KBr from the benzylation step), perform a hot filtration .

  • Nucleation & Cooling:

    • Remove the heat source and allow the solution to cool slowly to room temperature (20–25°C) over 1–2 hours. Do not place directly in an ice bath; rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once the solution reaches room temperature and crystals begin to form, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect the crystals via vacuum filtration using a Büchner funnel.[1]

    • Wash: Rinse the filter cake with a small volume of cold (-10°C) Ethanol (approx. 1 mL/g). This step is critical to displace the mother liquor containing the benzyl bromide impurity.

  • Drying:

    • Dry the solid in a vacuum oven at 40–45°C for 6–12 hours. Ensure the vacuum is <50 mbar to remove residual solvent trapped in the lattice.

Visualization: Purification Workflow

The following diagram illustrates the decision logic and process flow for the purification, including checkpoints for common failure modes.

RecrystallizationFlow Start Crude Methyl 4-(benzyloxy)-3-bromobenzoate Dissolve Dissolve in Boiling Ethanol (5-7 mL/g) Start->Dissolve CheckSolubility Are there insoluble particulates? Dissolve->CheckSolubility HotFilter Perform Hot Filtration (Remove KBr/Salts) CheckSolubility->HotFilter Yes Cooling Slow Cool to RT (Avoid Thermal Shock) CheckSolubility->Cooling No HotFilter->Cooling CheckOil Did product 'Oil Out'? Cooling->CheckOil Reheat Reheat & Add Seed Crystal or trace Anti-solvent CheckOil->Reheat Yes IceBath Cool to 0-5°C (1 Hour) CheckOil->IceBath No (Crystals Formed) Reheat->Cooling Filter Vacuum Filtration & Cold EtOH Wash IceBath->Filter Dry Vacuum Dry (40°C, <50 mbar) Filter->Dry

Caption: Process flow diagram for the recrystallization of Methyl 4-(benzyloxy)-3-bromobenzoate, highlighting critical decision points for particulate removal and phase separation control.

Troubleshooting Guide & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptoms: As the solution cools, a second liquid layer (droplets) forms at the bottom of the flask instead of solid crystals. Root Cause: The solution is too concentrated, or the melting point of the solvated product is lower than the process temperature (common with benzyl ethers). Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (Ethanol) to dilute the solution slightly (lowering the saturation index).

  • Seed the solution with a few crystals of pure product (if available) at a temperature just below the boiling point.

  • Allow to cool very slowly (wrap the flask in a towel to insulate it).

Issue 2: Persistent Yellow Color

Symptoms: The crystals are off-white or yellow, even after drying. Root Cause: Oxidation products of benzyl bromide or trace bromine. Corrective Action:

  • Charcoal Treatment: During the dissolution step, add activated carbon (5 wt%), stir at reflux for 10 minutes, and perform a hot filtration through Celite.

  • Solvent Switch: Recrystallize from Methanol/Water . Dissolve in hot Methanol, then add water dropwise until turbidity persists, then cool. This is often more effective at purging colored organic impurities [2].

Issue 3: Low Yield (<60%)

Symptoms: Significant amount of product remains in the mother liquor. Root Cause: High solubility of the product in the chosen solvent at room temperature. Corrective Action:

  • Concentrate the mother liquor by rotary evaporation to half its volume and repeat the cooling process (Second Crop).

  • Switch to a solvent system with a steeper solubility curve, such as EtOAc/Heptane . Dissolve in minimum hot EtOAc, then add hot Heptane until cloudy.

Impurity Management Table

Impurity TypeOriginRemoval Strategy
Methyl 3-bromo-4-hydroxybenzoate Unreacted Starting MaterialRemains in alcoholic mother liquor due to higher polarity (phenolic -OH).
Benzyl Bromide Excess ReagentHighly soluble in Ethanol; removed during filtration and washing. Warning: Lachrymator.[2]
Inorganic Salts (KBr) Byproduct of BenzylationInsoluble in hot Ethanol; remove via hot filtration.
Hydrolysis Product (Acid) Side reaction (Ester hydrolysis)Wash crude solid with saturated NaHCO₃ solution prior to recrystallization.

References

  • Sigma-Aldrich. Methyl 3-(benzyloxy)-4-bromobenzoate Product Information. (Note: Isomeric references provide solubility baselines).

  • Organic Syntheses. General Procedures for Recrystallization of Benzoate Derivatives. Org. Synth. 2012, 89, 105-114.

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 4-(benzyloxy)benzoate. (Structural analog data used for solubility prediction).

  • ChemicalBook. Synthesis of Methyl 3-bromo-4-hydroxybenzoate. (Precursor synthesis and purification context).

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific mechanistic hurdles encountered when performing Suzuki-Miyaura cross-couplings with Methyl 4-(benzyloxy)-3-bromobenzoate . This substrate presents a unique triad of chemical challenges:

  • Steric Hindrance: The bulky benzyloxy (-OBn) group is located ortho to the reactive bromide, creating a steric shield that severely impedes both oxidative addition and transmetalation[1].

  • Chemoselectivity (Ester Sensitivity): The methyl ester at position 1 is highly susceptible to base-catalyzed hydrolysis under standard aqueous Suzuki conditions.

  • Electronic Effects: While the ester is electron-withdrawing (favorable for oxidative addition), the strongly electron-donating alkoxy group counteracts this, demanding highly active catalyst systems[2].

TroubleshootingWorkflow Start Analyze Crude Reaction Mixture (LC-MS/TLC) Unreacted Unreacted Aryl Bromide Remains? Start->Unreacted Boronic Boronic Acid Consumed? Unreacted->Boronic No CatIssue Issue: Sluggish Oxidative Addition Solution: Use XPhos/SPhos or ↑ Temp Unreacted->CatIssue Yes ProtoIssue Issue: Protodeboronation Solution: Slow-release strategy or milder base Boronic->ProtoIssue Yes, but low product Hydrolysis Issue: Ester Hydrolysis Solution: Switch to K3PO4/KF, avoid NaOH Boronic->Hydrolysis Product mass is [M-14] or acid Success Product Formed Optimize Yield Boronic->Success Desired mass dominant

Diagnostic workflow for failed Suzuki couplings of Methyl 4-(benzyloxy)-3-bromobenzoate.

Section 1: Diagnostic Q&A (The "Why" and "How")

Q1: My reaction stalls with significant amounts of unreacted Methyl 4-(benzyloxy)-3-bromobenzoate. How do I force the reaction to completion? Causality: The ortho-benzyloxy (-OBn) group creates severe steric bulk around the C-Br bond. Standard catalysts like Pd(PPh₃)₄ often fail because their ligands lack the steric bulk and electron density required to force the oxidative addition step and subsequent transmetalation[1][2]. Solution: Switch to a modern dialkylbiaryl phosphine ligand (Buchwald ligands) such as XPhos or SPhos . These electron-rich ligands increase the electron density on the palladium center, accelerating oxidative addition into the sterically hindered C-Br bond, while their sheer bulk promotes the final reductive elimination step[3][4].

Q2: The aryl bromide is unreacted, but my boronic acid has completely disappeared. What is happening? Causality: This is a classic presentation of protodeboronation . Because the oxidative addition or transmetalation is sluggish due to the ortho-OBn group, the boronic acid is left idling in the basic, aqueous reaction mixture. This prolonged exposure causes the carbon-boron bond to cleave, replacing the boron group with a proton[4][5]. Solution:

  • Accelerate the productive cycle: Use a highly active precatalyst (e.g., XPhos Pd G3) to ensure the cross-coupling outpaces degradation[4].

  • Mitigate degradation: Employ a "slow-release" strategy using boronic esters (e.g., pinacol esters) or potassium trifluoroborates, which mask and protect the vulnerable C-B bond until it is needed in the catalytic cycle[5][6].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + Aryl Bromide (Steric hindrance at ortho-OBn) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + Boronic Acid + Base (Rate-limiting step) Product Biaryl Product + Pd(0)L2 PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks at the oxidative addition step.

Q3: The coupling worked, but LC-MS shows a major byproduct with a mass of [M-14] or the corresponding carboxylic acid. How do I prevent this? Causality: Suzuki couplings require a basic environment to activate the boronic acid into a reactive boronate complex[2]. However, strong bases (NaOH, KOH) or prolonged heating with aqueous carbonates will rapidly hydrolyze the methyl ester at position 1 of your substrate into a carboxylic acid[4]. Solution: Shift to milder, less nucleophilic base systems. Finely ground anhydrous K₃PO₄ or Cesium Fluoride (CsF) in a solvent system with minimal water (e.g., 10:1 Dioxane/H₂O) provides sufficient basicity for transmetalation without cleaving the ester[4].

Q4: I am observing high levels of homocoupled boronic acid (biaryl byproduct). How can I minimize this? Causality: Homocoupling is primarily driven by the presence of trace oxygen, which oxidizes the Pd(0) catalyst and facilitates the oxidative coupling of two boronic acid molecules[7][8]. Solution: Implement rigorous degassing protocols (e.g., freeze-pump-thaw) and ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen)[7][8].

Section 2: Quantitative Data & Parameter Optimization

ParameterStandard Condition (Often Fails)Optimized Condition (Recommended)Mechanistic Rationale
Catalyst/Ligand Pd(PPh₃)₄XPhos Pd G3 or Pd(dppf)Cl₂Bulky, electron-rich ligands overcome the steric hindrance of the ortho-benzyloxy group during oxidative addition[3].
Base Na₂CO₃ or NaOHAnhydrous K₃PO₄ or CsFMilder bases prevent the hydrolysis of the base-sensitive methyl ester while still activating the boron species[4].
Solvent System THF/H₂O (1:1)1,4-Dioxane/H₂O (10:1)Reducing water content minimizes both protodeboronation of the boronic acid and ester cleavage[5].
Temperature 100 °C (Reflux)70–80 °CLower temperatures suppress background degradation pathways; highly active catalysts compensate for the reduced thermal energy[4].

Section 3: Self-Validating Experimental Protocol

Objective: Couple Methyl 4-(benzyloxy)-3-bromobenzoate with an arylboronic acid while suppressing protodeboronation and ester hydrolysis.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: Add Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv) to an oven-dried Schlenk flask. Add 1,4-Dioxane/H₂O (10:1 ratio).

  • Causality: An excess of boronic acid compensates for trace protodeboronation[3]. Minimizing water prevents ester hydrolysis[4].

  • Validation: Sparge the mixture with Argon for 30 minutes. The absence of bubbling upon subsequent heating validates the removal of dissolved oxygen, preventing homocoupling[7][8].

Step 2: Catalyst Activation (Inert Atmosphere)

  • Action: Under a positive flow of Argon, add XPhos Pd G3 (2-5 mol%).

  • Causality: XPhos G3 rapidly generates the active Pd(0) species without consuming the boronic acid, unlike Pd(II) precatalysts[4][7].

  • Validation: Observe a rapid color change (typically to deep red/orange), confirming the generation of the active Pd(0) complex.

Step 3: Reaction Execution

  • Action: Seal the vessel and heat to 70–80 °C.

  • Causality: Operating at a moderate temperature (≤80 °C) provides enough thermal energy for the hindered coupling while suppressing the activation energy required for ester hydrolysis and protodeboronation[4].

Step 4: Monitoring & Work-up

  • Action: After 2 hours, sample the reaction under Argon and analyze via LC-MS.

  • Validation: Confirm the disappearance of the aryl bromide. If the boronic acid is consumed but the bromide remains, the system is self-reporting protodeboronation. Spike with an additional 0.5 equiv of boronic acid. Once complete, cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

Sources

Removal of impurities from Methyl 4-(benzyloxy)-3-bromobenzoate using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic, self-validating approach to purifying Methyl 4-(benzyloxy)-3-bromobenzoate using normal-phase silica gel column chromatography.

Rather than simply listing steps, this guide explains the causality behind each experimental choice, ensuring you understand the thermodynamic and kinetic principles governing your separation.

System Overview & Chemical Profiling

The synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate is typically achieved via the Williamson ether synthesis, reacting methyl 4-hydroxy-3-bromobenzoate with benzyl bromide in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (like DMF).

Understanding the structural characteristics of your crude mixture is the first step in designing a successful separation. The target compound is moderately polar due to the ester and ether linkages, but it is significantly less polar than the starting material, which possesses a free phenolic hydroxyl group that interacts strongly with acidic silanol sites on the silica gel.

G SM Methyl 4-hydroxy-3-bromobenzoate (Starting Material) Target Methyl 4-(benzyloxy)-3-bromobenzoate (Target Product) SM->Target K2CO3 / DMF Reagent Benzyl Bromide (Alkylating Agent) Reagent->Target Byproduct Benzyl Alcohol (Hydrolysis Byproduct) Reagent->Byproduct H2O / Base

Chemical pathway illustrating the formation of the target compound and primary impurities.

Diagnostic Data & TLC Optimization

To establish a self-validating protocol, we rely on the mathematical relationship between Thin Layer Chromatography (TLC) retention factors (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and Column Volumes (CV). The equation 

dictates that an optimal

of 0.15–0.35 translates to a CV of 2.8–6.7 (). Targeting this window maximizes the volumetric separation (

) between the target compound and structurally similar impurities, ensuring high-purity fractions even at increased column loading ([1]).
Table 1: Chromatographic Profiling (Hexane:Ethyl Acetate 85:15 v/v)
CompoundStructural CharacteristicsRelative PolarityExpected

Optimal Visualization
Benzyl Bromide Non-polar alkyl halideLow0.85 - 0.95UV (254 nm)
Methyl 4-(benzyloxy)-3-bromobenzoate Ester, ether, halogen Moderate 0.25 - 0.35 UV (254 nm)
Benzyl Alcohol Primary alcoholHigh0.10 - 0.20UV (254 nm), KMnO₄
Methyl 4-hydroxy-3-bromobenzoate Phenolic OHVery High0.00 - 0.05UV (254 nm), FeCl₃

Self-Validating Purification Methodology

Phase 1: Solvent Optimization & System Validation
  • Prepare a solvent system of Hexane:Ethyl Acetate (85:15, v/v).

  • Spot the crude mixture alongside pure standards of the starting material on a silica gel 60 F254 TLC plate.

  • Validation Check: Run a 2D TLC (run the plate, dry it, rotate 90 degrees, and run again). If the spots fall off the diagonal axis, the compound is decomposing on the slightly acidic silica gel, and you may need to neutralize the silica with 1% triethylamine ([2]).

Phase 2: Sample Preparation (Dry Loading)
  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).

  • Add dry silica gel (approx. 1:3 ratio of crude mass to silica mass).

  • Evaporate the DCM under reduced pressure until a completely free-flowing powder is obtained.

  • Causality Note: Dry loading is critical for this specific synthesis. If the crude mixture contains residual DMF, liquid loading will cause the DMF to act as a strong co-solvent at the column head. This drastically increases local polarity, causing the target compound to streak and ruining the resolution ([3]).

Phase 3: Column Execution
  • Slurry pack the column with the 85:15 Hexane:EtOAc solvent system to ensure a homogenous stationary phase without trapped air bubbles or vapor pockets, which cause channeling ([4]).

  • Add the dry-loaded sample evenly to the top of the column, followed by a protective 1 cm layer of sand to prevent physical disruption of the bed during solvent addition.

  • Elute isocratically.

  • Validation Check: Spot every 3rd fraction on a TLC plate. Cross-stain with KMnO₄ to ensure the UV-active target product is not co-eluting with the weakly UV-active benzyl alcohol byproduct.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Poor Resolution CheckTLC Analyze TLC Rf Values Start->CheckTLC HighRf Target Rf > 0.4 (Co-elution Risk) CheckTLC->HighRf LowRf Target Rf < 0.15 (Band Broadening) CheckTLC->LowRf Tailing Severe Tailing (Silanol Interaction) CheckTLC->Tailing FixHigh Decrease EtOAc % HighRf->FixHigh FixLow Increase EtOAc % LowRf->FixLow FixTailing Use Dry Loading Tailing->FixTailing

Decision tree for troubleshooting poor chromatographic resolution based on TLC retention factors.

Q: My target compound is co-eluting with benzyl bromide. How do I resolve this?

A: Benzyl bromide is a highly non-polar alkylating agent. If co-elution occurs, your solvent system is too polar, which compresses the separation volume (


) between the two compounds ([5]). Decrease the Ethyl Acetate percentage (e.g., to 5%) to drop the target compound's 

to ~0.2. This maximizes the

, allowing the benzyl bromide to safely elute in the solvent front while retaining the target compound on the column ([1]).
Q: The starting material is streaking down the column and contaminating my product fractions. Why?

A: The starting material, methyl 4-hydroxy-3-bromobenzoate, contains a free phenolic hydroxyl group. This group hydrogen-bonds strongly with the acidic silanol groups on the silica gel stationary phase, causing severe peak tailing ([6]). To prevent this, ensure complete conversion during the reaction. If purification is unavoidable, use a step gradient: elute the target compound first with a non-polar system, then flush the column with a highly polar solvent (e.g., 50:50 Hexane:EtOAc with 1% Acetic Acid) to force the starting material off the column.

Q: I collected fractions, but the target compound is too dilute to detect efficiently. What happened?

A: This is a classic symptom of poor mass transfer or using a solvent system where the target ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is too low (e.g., 

< 0.1). When

is very low, the required column volumes (CV) to elute the compound increase exponentially, leading to severe band broadening as the compound diffuses over time (). Optimize the solvent to achieve an

of 0.25–0.35, which perfectly balances resolution and elution time ([3]).

References

  • Buchi. "All you need to know about using TLC data for flash method optimization." Buchi Blog. Available at:[Link]

  • Sorbent Technologies. "Flash Chromatography Basics." Sorbtech Resources. Available at:[Link]

  • Biotage. "How to Optimize TLC to Enhance Purification by Flash Chromatography." Biotage Blog. Available at:[Link]

  • Biotage. "Why is TLC Rf important for flash column chromatography optimization?" Biotage Blog. Available at:[Link]

  • University of Rochester. "Troubleshooting Flash Chromatography." Department of Chemistry. Available at:[Link]

  • University of Victoria. "Column Chromatography." Department of Chemistry. Available at:[Link]

Sources

Impact of solvent choice on the reactivity of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Solvent Choice on Reactivity & Stability

Ticket ID: CHEM-SUP-176240 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Patient" Profile

Molecule: Methyl 4-(benzyloxy)-3-bromobenzoate CAS: 176240-84-9 Key Structural Features:

  • Position 1 (Ester): Electron-withdrawing group (EWG).[2] Sensitive to hydrolysis (high pH) and nucleophilic attack (organolithiums).[2]

  • Position 3 (Bromine): The primary reactive handle.[1] Sterically crowded by the ortho-benzyloxy group.[1][2]

  • Position 4 (Benzyloxy): Electron-donating group (EDG).[1][2] Increases electron density on the ring, slightly deactivating the C-Br bond toward oxidative addition compared to electron-deficient systems, but the ester at C1 compensates.[2]

Core Solvent Challenge: This molecule presents a solubility-reactivity paradox . The lipophilic benzyloxy group requires non-polar or polar aprotic organic solvents for dissolution, but the most common reactions (Suzuki coupling) often require aqueous bases. The choice of the organic co-solvent dictates the reaction rate, catalyst stability, and impurity profile.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3][4]

The Scenario: You are coupling this bromide with a boronic acid.[1][3] The Issue: Solvent choice dictates the "Active Catalyst Concentration" and the "Transmetalation Rate."

Solvent System Selection Guide
Solvent SystemPolarityRateRisk ProfileRecommended For
Dioxane / Water (4:1) ModerateMediumLow. Standard, robust system.[1][2]Initial screening; scale-up.[1][2]
DMF or DMA (Anhydrous) HighFast High. Can stabilize Pd-black but difficult to remove; potential for ester hydrolysis if wet.[1][2]Unreactive boronic acids; high-temperature microwave reactions.[2]
Toluene / Water (10:1) LowSlowMedium. Phase transfer catalyst (PTC) often required.[2]Large-scale manufacturing (easier solvent recovery).[1][2]
THF / Water ModerateMediumMedium. THF peroxides; lower boiling point limits max temp.[1][2]Temperature-sensitive substrates.[1][2][4]
Troubleshooting Guide: Suzuki Coupling

Q: My reaction stalls at 60% conversion. I am using Toluene/Water.

  • Diagnosis: The "Phase Transfer Bottleneck." The lipophilic benzyloxy group keeps the substrate in the toluene phase, while the boronate and base stay in the water. The Pd catalyst struggles to shuttle between them.

  • Solution: Switch to 1,4-Dioxane/Water .[1][2] Dioxane is miscible with water, creating a homogeneous (or pseudo-homogeneous) phase at reflux, ensuring the Pd-oxidative addition complex meets the boronate for transmetalation.

Q: I see significant "Debrominated" byproduct (Methyl 4-(benzyloxy)benzoate).

  • Diagnosis: Protodehalogenation.[1][2] This often happens in alcohol-based solvents (Ethanol/Isopropanol) where the solvent acts as a hydride source, or in DMF at very high temperatures.[2]

  • Solution:

    • Eliminate secondary alcohols.[1][2] Use Dioxane or Toluene .[1][2]

    • Reduce reaction temperature.[1][2]

    • Ensure your solvent is degassed (Oxygen promotes homocoupling, but can also destabilize the catalytic cycle).[1]

Q: The ester hydrolyzed to the acid.

  • Diagnosis: Your solvent system is too "wet" and basic.[1][2]

  • Solution: If using DMF/Water or Dioxane/Water, reduce the water ratio to the stoichiometric minimum required for the base solubility. Alternatively, switch to Anhydrous DMF with an inorganic base like

    
     (suspended), which minimizes hydrolysis risk compared to aqueous 
    
    
    
    .[2]
Workflow Visualization: Solvent Decision Tree

SuzukiSolvent Start Start: Suzuki Coupling Methyl 4-(benzyloxy)-3-bromobenzoate CheckBoronate Is the Boronic Acid Sterically Hindered? Start->CheckBoronate YesHindered Yes (Hindered) CheckBoronate->YesHindered NoHindered No (Standard) CheckBoronate->NoHindered HighTemp Requires High Temp (>100°C) & Polar Solvent YesHindered->HighTemp StandardPath Standard Protocol NoHindered->StandardPath DMF Solvent: DMF or DMA (Watch Workup) HighTemp->DMF Boosts Rate Dioxane Solvent: 1,4-Dioxane / Water (4:1) (Best Balance) StandardPath->Dioxane ScaleUp Is this >100g Scale? Dioxane->ScaleUp Toluene Solvent: Toluene / Water (Requires Phase Transfer Cat.) ScaleUp->Toluene Yes

Caption: Decision logic for selecting the optimal solvent system based on boronic acid reactivity and scale.

Module B: Metal-Halogen Exchange (Lithium/Magnesium)

The Scenario: You want to convert the Bromide to a Nucleophile (Li or Mg species). The Critical Warning: This molecule contains a Methyl Ester .[1] Standard n-BuLi treatment in THF will attack the ester (forming the ketone/alcohol) faster than or concurrently with the Li-Halogen exchange.[2]

Solvent Impact on Selectivity

If you must perform a metal-halogen exchange (e.g., to trap with an aldehyde), you cannot use standard conditions.[2] You must use "Turbo-Grignard" (


)  or perform low-temp exchange.[2]
SolventEffect on AggregationReactivity vs. SelectivityRecommendation
THF Promotes monomeric species (High Reactivity).[1][2]Dangerous. Increases rate of attack on the ester.[1]Required for Turbo-Grignard generation, but must be kept at -40°C to -20°C.
Diethyl Ether (

)
Promotes aggregates (Lower Reactivity).[1][2]Safer. Slower exchange, but also slower attack on ester.[2]Preferred for pure Li-exchange at -78°C (if applicable).[2]
Hexanes High aggregation.[1][2]Inert. Reagents likely insoluble.[2]Avoid.

Protocol Tip: For this specific substrate, THF is the necessary evil.[1] The exchange with


 requires the coordinating ability of THF to break the magnesium clusters.
  • Correct Protocol: Dissolve substrate in anhydrous THF. Cool to -20°C. Add

    
     dropwise.[2] The coordination of THF allows the exchange to happen before the ester is attacked, provided the temperature is controlled.
    

Module C: Solubility & Workup (The Physical Workflow)

The Issue: The 4-benzyloxy group makes the molecule "greasy" (lipophilic), while the ester adds some polarity.

Solvent Compatibility Table:

SolventSolubilityApplication
Water Insoluble (<0.1 mg/mL)Anti-solvent (Precipitation).[1][2]
Methanol/Ethanol Low/Moderate (Heat required)Recrystallization (risk of transesterification with MeOH).[1][2]
Ethyl Acetate HighExtraction / Chromatography.[1][2]
Dichloromethane (DCM) Very HighExtraction (Best for dissolving crude tars).[1][2]
Hexanes/Heptane LowAnti-solvent for crystallization.[1][2]

Troubleshooting Crystallization:

  • Problem: "I tried to recrystallize from hot Methanol, but I got a mixture of methyl and ethyl ester."

  • Cause: You used Ethanol or technical grade Methanol with trace acid/base.[1][2] The ester underwent transesterification.

  • Fix: Use Acetonitrile or Toluene/Heptane for recrystallization.[1][2] These are non-nucleophilic solvents that respect the ester integrity.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent for the Suzuki coupling? A: Generally, No .[1] Acetone undergoes aldol condensation under the basic conditions (


, heat) required for Suzuki coupling, creating "red tar" byproducts that complicate purification. Stick to Dioxane or DME.[1][2]

Q: Why is the reaction mixture turning black immediately upon adding the catalyst in DMF? A: "Pd-Black" formation.[1] DMF is a reducing agent.[1][2] If your phosphine ligand is insufficient or oxidized, the Pd(II) reduces to Pd(0) and aggregates into inactive metal clusters. Fix: Ensure your ligand-to-metal ratio is correct (usually 2:1 or 4:1 for monodentate ligands) and consider switching to a solvent that is less reducing, like Toluene , or add the catalyst as the very last component.[2]

Q: I need to remove the Benzyl group after the coupling. Which solvent is best for Hydrogenolysis? A: Ethyl Acetate/Ethanol (1:1) . While Methanol is standard, the methyl ester is stable in Ethanol under neutral hydrogenation conditions. The Ethyl Acetate helps dissolve the potentially more lipophilic biaryl product. Avoid Chlorinated solvents (DCM) as they can poison Pd/C catalysts.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 43(25), 3333–3336.[2] Link[2]

  • PubChem. (n.d.).[2][6][7] Methyl 4-(benzyloxy)-3-bromobenzoate (Compound Summary). National Library of Medicine.[2] Link(Note: Link points to related bromobenzoate structures for physical property validation).

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2] (Context on solvent effects in difficult couplings). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 4-(benzyloxy)-3-bromobenzoate before handling.

Sources

Technical Support Center: Isolation & Work-Up of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of Methyl 4-(benzyloxy)-3-bromobenzoate . This guide is engineered for researchers, scientists, and drug development professionals. It provides a self-validating, mechanistically grounded framework for the work-up and purification of this critical pharmaceutical intermediate, which is frequently synthesized via the Williamson ether benzylation of methyl 3-bromo-4-hydroxybenzoate[1].

Physicochemical Partitioning Metrics

To design a self-validating work-up system, one must first understand the physicochemical properties of all species in the crude reaction mixture. The table below summarizes the causality behind our phase-separation strategy.

ComponentFunctionMW ( g/mol )Aqueous SolubilityOrganic Partitioning (DCM/EtOAc)Chemical Quench / Removal Strategy
Methyl 3-bromo-4-hydroxybenzoate Starting Material231.04Low (High at pH > 9)High1M NaOH aqueous wash
Benzyl Bromide (BnBr) Alkylating Agent171.04InsolubleHighTriethylamine quench → Aqueous wash
Methyl 4-(benzyloxy)-3-bromobenzoate Target Product321.17InsolubleHighSilica gel chromatography
Potassium Carbonate (K₂CO₃) Base138.20Very HighInsolubleDirect aqueous partition
Acetonitrile (MeCN) Reaction Solvent41.05MiscibleMiscibleEvaporation in vacuo prior to work-up

Standardized Isolation Methodology

This step-by-step methodology ensures the sequential elimination of impurities through targeted physicochemical state changes.

Step 1: Solvent Removal Upon completion of the reflux (typically 5 hours in MeCN), cool the reaction mixture to room temperature. Completely remove the acetonitrile in vacuo using a rotary evaporator[1]. Causality: MeCN acts as a phase-transfer co-solvent; failing to remove it will collapse the biphasic extraction system and cause intractable emulsions.

Step 2: Primary Partitioning Suspend the crude solid residue in Dichloromethane (DCM) and deionized water (1:1 v/v ratio). Transfer to a separatory funnel and agitate vigorously. Allow the phases to separate. Causality: Inorganic salts (K₂CO₃, KBr) partition entirely into the aqueous phase, while the product, unreacted phenol, and excess BnBr dissolve in the dense lower DCM layer[2]. Discard the upper aqueous layer.

Step 3: Electrophile Quench To the retained DCM layer, add 0.2 equivalents of Triethylamine (Et₃N) and stir for 15 minutes. Causality: Et₃N acts as a nucleophilic scavenger, reacting with highly lachrymatory excess benzyl bromide to form benzyltriethylammonium bromide, a highly polar, water-soluble salt[3].

Step 4: Phenol Deprotonation Wash Wash the DCM layer with an equal volume of 1M NaOH (or saturated Na₂CO₃). Causality: The mildly acidic unreacted starting phenol (pKa ~8.0) is deprotonated into a polar phenolate, forcing it into the aqueous phase while the neutral benzylated product remains in the organic phase.

Step 5: Drying and Concentration Wash the organic layer once with saturated NaCl (brine) to remove residual water and break micro-emulsions. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

Step 6: Chromatographic Purification Purify the crude residue via silica gel column chromatography. Elute using an isocratic or stepped gradient of 10% Ethyl Acetate in Petroleum Ether[1]. Isolate the fractions containing the pure product and concentrate to afford Methyl 4-(benzyloxy)-3-bromobenzoate as a colorless solid[2].

Experimental Workflow Diagram

Workup_Protocol N1 Crude Reaction Mixture (MeCN, K2CO3, BnBr, Phenol) N2 1. Evaporate MeCN 2. Partition: DCM / H2O N1->N2 N3 Aqueous Layer (K2CO3, KBr) N2->N3 Discard N4 Organic Layer (DCM) (Product, BnBr, Phenol) N2->N4 Retain N5 Amine Quench (Et3N) & 1M NaOH Wash N4->N5 N6 Aqueous Waste (Phenolate, Quat-Salts) N5->N6 Discard N7 Washed Organic Layer N5->N7 Retain N8 Dry (MgSO4) & Concentrate N7->N8 N9 Silica Gel Chromatography (10% EtOAc/Pet. Ether) N8->N9 N10 Pure Methyl 4-(benzyloxy) -3-bromobenzoate N9->N10

Fig 1: Work-up and isolation workflow for Methyl 4-(benzyloxy)-3-bromobenzoate.

Troubleshooting Guides & FAQs

Q: Why do I experience severe lachrymatory effects during concentration, and how can I eliminate this? A: Unreacted benzyl bromide (BnBr) is a potent lachrymator and alkylating agent that easily co-extracts into the organic layer. To eliminate this hazard, implement an amine quench prior to chromatography. Adding a primary or secondary amine (e.g., triethylamine) to the organic layer converts BnBr into a highly polar, water-soluble quaternary ammonium salt[3]. This salt is easily removed during subsequent aqueous washes, ensuring a safe, self-validating purification step[4].

Q: My crude NMR shows significant contamination with the starting material, methyl 3-bromo-4-hydroxybenzoate. How do I remove it without relying solely on a difficult column? A: The starting phenol has a pKa of approximately 8.0 due to the electron-withdrawing ortho-bromo and para-ester groups. Wash the organic layer with a mild aqueous base, such as 1M NaOH or saturated Na₂CO₃. This selectively deprotonates the unreacted phenol, forming a water-soluble phenolate anion that partitions into the aqueous waste, leaving the neutral benzylated product in the organic phase.

Q: Why did my extraction form a massive emulsion when using acetonitrile as the reaction solvent? A: Acetonitrile is miscible with both water and organic solvents like dichloromethane (DCM). If the reaction mixture is partitioned directly without evaporating the acetonitrile, it acts as a co-solvent, reducing the interfacial tension between the aqueous and organic layers and stabilizing emulsions. Always remove the reaction solvent in vacuo before partitioning[1]. If an emulsion still forms, adding brine (saturated NaCl) increases the ionic strength of the aqueous layer, forcing the organic components out (salting-out effect) and breaking the emulsion.

Q: The literature suggests eluting with 10% ethyl acetate in petroleum ether, but my product is co-eluting with impurities. How should I adjust? A: The product, methyl 4-(benzyloxy)-3-bromobenzoate, is highly lipophilic. If residual BnBr or non-polar dibenzyl ether byproducts are present, a static 10% EtOAc system may lack the resolution needed. Utilize a gradient elution strategy. Start with 2-5% EtOAc in petroleum ether to elute the less polar impurities, then step up to 10% EtOAc to elute the pure product[2].

Q: How do I handle the product "oiling out" during concentration instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation instead of crystallization) occurs when the product is highly soluble in a residual impurity, most commonly unreacted benzyl bromide. Ensure strict adherence to the amine quench step to eliminate BnBr[5]. If oiling still occurs, avoid evaporating the column fractions to absolute dryness immediately. Instead, concentrate to a minimal volume, add an anti-solvent (like cold hexanes or petroleum ether), and triturate or seed the solution to induce nucleation.

References

  • US20080306054A1 - Pharmaceutical Compounds. Google Patents. 1

  • Stable Benzylium Salt. Benchchem. 3

  • 4-(Trifluoromethyl)benzyl bromide | High Purity. Benchchem. 4

  • 3-(Bromomethyl)benzonitrile | 28188-41-2. Benchchem. 5

  • HYDROXYBENZAMIDE DERIVATIVES AND THEIR USE AS INHIBITORS OF HSP90 - European Patent Office - EP 2332909 B1. Googleapis. 2

Sources

Validation & Comparative

Comparison Guide: Spectroscopic Differentiation of Methyl 4-(benzyloxy)-3-bromobenzoate from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of NMR, FT-IR, and LC-MS performance in the structural validation of key pharmaceutical intermediates.

Executive Summary

In the development of targeted therapeutics—such as Hsp90 inhibitors and novel spirocyclic scaffolds—Methyl 4-(benzyloxy)-3-bromobenzoate serves as a critical synthetic intermediate [1][2]. During its synthesis, monitoring the complete conversion of its precursors (e.g., the benzylation of Methyl 4-hydroxy-3-bromobenzoate or the bromination of Methyl 4-(benzyloxy)benzoate) is paramount to avoiding downstream purification bottlenecks.

This guide objectively compares the performance of three orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS)—in differentiating the target compound from its structural alternatives. By establishing the causality behind specific spectral shifts, this guide provides a self-validating framework for robust structural characterization.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and baseline accuracy, the following step-by-step protocols must be strictly adhered to. Each method is designed as a self-validating system, incorporating internal checks to eliminate false positives.

NMR Spectroscopy Protocol
  • Causality for Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d6) is selected over CDCl₃. The highly polar halogenated ester exhibits superior solubility in DMSO, and the residual solvent peak (2.50 ppm) does not overlap with the critical benzylic CH₂ signal (~5.32 ppm).

  • Preparation: Weigh exactly 15 mg of the synthesized compound.

  • Dissolution: Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, 1.0 s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans) to ensure adequate signal-to-noise ratio for quaternary carbons.

ATR-FTIR Spectroscopy Protocol
  • Causality for Technique: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption (which masks O-H regions) and preserving the native solid-state polymorph.

  • Background: Clean the diamond ATR crystal with isopropanol. Run a 32-scan background spectrum to validate a contamination-free baseline.

  • Sampling: Place 2-3 mg of the neat solid directly onto the crystal.

  • Compression: Apply uniform pressure using the anvil. Consistent pressure maximizes the evanescent wave penetration into the sample, ensuring high-intensity peaks.

  • Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

LC-ESI-MS Protocol
  • Causality for Ionization: Positive Electrospray Ionization (+ESI) is utilized with a formic acid modifier to selectively protonate the ester carbonyl, yielding a robust [M+H]⁺ signal.

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Injection: Inject 5 µL into the LC-MS system. Run a blank solvent injection immediately prior to rule out column carryover.

  • Acquisition: Operate the mass spectrometer in positive ion mode, scanning a mass range of m/z 50 to 1000.

Workflow Visualization

Workflow A Target Compound Methyl 4-(benzyloxy)-3-bromobenzoate B NMR Spectroscopy (Structural Elucidation) A->B C FT-IR Spectroscopy (Functional Group Mapping) A->C D Mass Spectrometry (Isotopic Profiling) A->D B1 1H & 13C NMR (DMSO-d6, 400 MHz) B->B1 C1 ATR-FTIR (Neat Solid, 4000-400 cm⁻¹) C->C1 D1 LC-ESI-MS (Positive Mode, m/z 50-1000) D->D1

Fig 1. Multimodal analytical workflow for the objective characterization of the target compound.

Comparative Spectroscopic Analysis

To validate the synthesis, the analytical data of the target compound must be objectively compared against its two primary synthetic alternatives/precursors: Precursor A (Methyl 4-hydroxy-3-bromobenzoate) and Precursor B (Methyl 4-(benzyloxy)benzoate).

Nuclear Magnetic Resonance (NMR) Performance

NMR is the most definitive technique for mapping structural connectivity. The introduction of the bromo group at C-3 breaks the symmetry of the aromatic ring, while the benzyloxy group at C-4 alters the electronic shielding.

  • Causality of Chemical Shifts: In the target compound, H-2 is situated between the strongly electron-withdrawing ester (C-1) and the inductively withdrawing bromo group (C-3). This synergistic deshielding pushes the H-2 doublet far downfield to 8.12 ppm [1]. Conversely, H-5 is ortho to the electron-donating benzyloxy group, shielding it and shifting it upfield to 7.35 ppm , where it overlaps with the phenyl protons of the benzyl group [1].

Table 1: Quantitative ¹H NMR Comparison (DMSO-d6)

Structural FeaturePrecursor A (Phenol)Precursor B (Des-bromo)Target Compound
Phenolic -OH ~10.5 ppm (br s, 1H)AbsentAbsent
Benzylic -CH₂- Absent5.15 ppm (s, 2H)5.32 ppm (s, 2H)
Aromatic Spin System AMX (H-2, H-5, H-6)AA'BB' (Symmetrical)AMX (H-2, H-5, H-6)
H-2 Shift ~7.95 ppm (d)~7.90 ppm (d, part of AA')8.12 ppm (d, J = 2.0 Hz)
FT-IR Spectroscopy Performance

FT-IR provides rapid, orthogonal confirmation of functional group transformations, specifically highlighting the success of the etherification reaction.

  • Diagnostic Differentiation: The conversion of Precursor A to the target compound is definitively tracked by the complete disappearance of the broad O-H stretching band (~3300 cm⁻¹) and the emergence of a strong, sharp asymmetric C-O-C ether stretch at ~1250 cm⁻¹. The ester carbonyl (C=O) remains relatively static across all three compounds at ~1715 cm⁻¹ due to consistent conjugation with the aromatic ring.

Table 2: FT-IR Functional Group Mapping

Vibration ModePrecursor A (Phenol)Precursor B (Des-bromo)Target Compound
O-H Stretch ~3300 cm⁻¹ (Broad)AbsentAbsent
C=O Stretch (Ester) ~1710 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)
C-O-C (Ether) Absent~1250 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)
C-Br Stretch ~650 cm⁻¹ (Medium)Absent~650 cm⁻¹ (Medium)
Mass Spectrometry (MS) Performance

LC-ESI-MS provides absolute confirmation of the molecular weight and the presence of halogens. Bromine possesses two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

  • Isotopic Profiling: The target compound (C₁₅H₁₃BrO₃) exhibits a hallmark 1:1 doublet at m/z 321 and 323 [M+H]⁺. This instantly differentiates it from Precursor B, which lacks bromine and presents a singular [M+H]⁺ peak at m/z 243.

  • Fragmentation Causality: During Collision-Induced Dissociation (CID), the target compound undergoes predictable fragmentation. The weakest bond is the benzylic C-O bond. Cleavage here yields the highly stable, resonance-stabilized tropylium cation ([C₇H₇]⁺) at m/z 91 , which often dominates as the base peak [2].

MS_Pathway M [M+H]⁺ m/z 321 / 323 Intact Ion (1:1 Br Isotope) F1 m/z 289 / 291 Acylium Ion (-CH₃OH) M->F1 Loss of Methoxy F2 m/z 91 Tropylium Ion [C₇H₇]⁺ M->F2 Benzyl Cleavage F3 m/z 231 / 233 Phenolic Ion (-C₇H₇•) M->F3 Loss of Benzyl

Fig 2. ESI-MS fragmentation pathway demonstrating the retention of the bromine isotopic signature.

Conclusion

When evaluating the performance of analytical techniques for the characterization of Methyl 4-(benzyloxy)-3-bromobenzoate, a multi-modal approach is mandatory. NMR provides the highest resolution for confirming the regiochemistry of the bromo and benzyloxy substitutions via precise AMX coupling constants. FT-IR offers the most rapid, binary confirmation of successful etherification (loss of O-H, gain of C-O-C). Finally, LC-MS delivers unequivocal proof of the molecular formula and halogen incorporation through its distinct 1:1 isotopic doublet. Together, these techniques form a self-validating matrix that ensures the highest standards of scientific integrity in drug development workflows.

References

  • Source: Googleapis.com (Patent EP2332909B1)
  • Source: soton.ac.
  • Source: Googleapis.

Comparing the reactivity of Methyl 4-(benzyloxy)-3-bromobenzoate with other aryl bromides.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 1355246-63-5) represents a distinct class of "push-pull" aryl bromides. Unlike simple aryl halides, this scaffold features a competitive electronic environment: the electron-withdrawing methyl ester at the meta position activates the ring for oxidative addition, while the electron-donating benzyloxy group at the ortho position introduces significant electron density and steric bulk.

This guide objectively compares its reactivity against standard aryl bromide benchmarks, providing evidence-based protocols for optimizing cross-coupling efficiency.

Part 1: Structural & Electronic Profiling

To predict performance, we must first map the molecular landscape.

The "Push-Pull" Electronic Effect
  • C1 (Ester): The carbomethoxy group (

    
    ) exerts a long-range inductive withdrawing effect. This lowers the energy of the 
    
    
    
    orbital, theoretically facilitating Pd(0) insertion.
  • C4 (Benzyloxy): The alkoxy group is a strong resonance donor (

    
    ). Crucially, it is ortho  to the bromine. This increases electron density at the C-Br bond, potentially making the oxidative addition step slower compared to electron-deficient benchmarks like methyl 3-bromobenzoate.
    
  • Steric Gatekeeping: The benzyl group is conformationally mobile but bulky. It creates a "steric fence" around the C3-Br bond, necessitating ligands with specific bite angles or flexibility (e.g., biaryl phosphines) to prevent catalyst resting states.

Graphviz Visualization: Reactivity Landscape

The following diagram maps the subject molecule against common alternatives based on Steric Hindrance (Y-axis) and Electronic Activation (X-axis).

ReactivityMap Figure 1: Comparative Reactivity Landscape of Aryl Bromides High Sterics High Sterics Subject Molecule Subject Molecule 2-Bromoanisole 2-Bromoanisole (Deactivated / High Steric) analog 2-Bromoanisole->Subject Molecule Add meta-Ester: Increases Activation Low Sterics Low Sterics Methyl 3-bromobenzoate Methyl 3-bromobenzoate (Activated / Low Steric) benchmark Bromobenzene Bromobenzene (Neutral / No Steric) standard

Caption: Figure 1 visualizes the trade-off. The subject molecule sits in a "Goldilocks" zone—more reactive than 2-bromoanisole due to the ester, but more challenging than methyl 3-bromobenzoate due to the ortho-benzyloxy group.

Part 2: Comparative Reactivity Analysis

Suzuki-Miyaura Cross-Coupling

Benchmark: Reaction with Phenylboronic acid (Standard conditions: Pd(PPh3)4, Na2CO3, DME/H2O).

CandidateRelative RateEst. YieldMechanistic Insight
Methyl 3-bromobenzoate Fast (1.0)>95%Rapid oxidative addition due to EWG; no steric hindrance.
Methyl 4-(benzyloxy)-3-bromobenzoate Moderate (0.6) 85-92% Oxidative addition is slower due to ortho-EDG. Requires longer reaction times or active ligands (e.g., SPhos) to reach full conversion.
2-Bromoanisole Slow (0.3)60-75%Significant steric hindrance and electron-rich ring hamper Pd insertion.

Technical Recommendation: For the subject molecule, standard Pd(PPh3)4 often leads to incomplete conversion (approx. 10-15% starting material remaining). Switching to Pd(dppf)Cl2 or Pd-XPhos G3 significantly boosts turnover frequency (TOF) by overcoming the steric barrier of the benzyloxy group.

Buchwald-Hartwig Amination

Benchmark: Coupling with Morpholine (Secondary amine).

  • Challenge: The oxygen of the benzyloxy group can coordinate to palladium, potentially forming stable chelate intermediates that arrest the catalytic cycle (the "hemi-labile" effect).

  • Comparison: Unlike Methyl 3-bromobenzoate, which couples readily with simple BINAP systems, the Methyl 4-(benzyloxy)-3-bromobenzoate requires bulky, electron-rich monophosphines.

  • Preferred Ligand: BrettPhos or RuPhos . These ligands are bulky enough to prevent the ortho-oxygen coordination while facilitating the reductive elimination of the bulky amine product.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling

Designed for sterically hindered ortho-alkoxy aryl bromides.

Reagents:

  • Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) — Chosen for large bite angle and stability.

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Degassing: Charge reaction vessel with solid reagents. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen sensitivity is higher with electron-rich ligands.

  • Solvation: Add sparged Dioxane/Water.

  • Thermal Activation: Heat to 90°C for 4–6 hours.

    • Note: Unlike unhindered benzoates (which react at 60°C), the ortho-benzyloxy group raises the activation energy barrier, requiring higher temperatures.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Miyaura Borylation (Converting Br to Bpin)

Essential for reversing polarity to use the molecule as a nucleophile.

Reagents:

  • Substrate (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Anhydrous is critical.

  • Solvent: DMSO (Dry)

Key Observation: The reaction proceeds cleanly but requires 80°C . Monitor for protodeboronation (replacement of Bpin with H), which is accelerated by the ortho-alkoxy group if the reaction runs too long or too hot (>100°C).

Part 4: Mechanistic Visualization (Graphviz)

The following diagram illustrates the specific catalytic cycle challenges introduced by the Benzyloxy group.

CatalyticCycle Figure 2: Steric & Electronic Influences on Catalytic Cycle Start Substrate: Methyl 4-(benzyloxy)-3-bromobenzoate OxAdd Oxidative Addition (OA) [Pd(II)-Ar-Br] Start->OxAdd Slowed by ortho-OBn (Steric crowding) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Base (OH-) activates Boron Coordination Potential Side Reaction: Pd-Oxygen Coordination (Catalyst Arrest) OxAdd->Coordination RedElim Reductive Elimination Product Release TransMet->RedElim Steric bulk aids product release RedElim->Start Regenerate Pd(0)

Caption: Figure 2 highlights that while the ortho-benzyloxy group slows oxidative addition, the primary risk is catalyst arrest via oxygen coordination, mitigated by using non-coordinating solvents (Dioxane vs. DMF) and bulky ligands.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Tanabe, S., et al. (2005). Preparation of acylaminobenzofuran compounds. WO Patent 2005/000839.[3] (Describes synthesis of similar 3-bromo-4-alkoxybenzoate intermediates). Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates via Ligand Design. Chemistry – A European Journal, 18(31), 9758-9769. (Discusses ortho-effect mitigation). Link

  • Glorius, F. (2008). C–H Activation. Topics in Organometallic Chemistry. Springer. (Context on directing group effects of esters and ethers).

Sources

A Comparative Guide to HPLC Analysis for Assessing the Purity of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Methyl 4-(benzyloxy)-3-bromobenzoate. Designed for researchers, scientists, and drug development professionals, this document details a robust HPLC methodology, explains the scientific rationale behind the chosen parameters, and presents supporting data to guide method selection and implementation in a quality control environment.

Introduction: The Critical Role of Purity for Pharmaceutical Intermediates

Methyl 4-(benzyloxy)-3-bromobenzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of such intermediates is paramount; trace impurities can carry through the synthetic route, potentially leading to the formation of undesired side products, reducing the final product's yield and efficacy, or introducing toxicological risks. Therefore, a precise, accurate, and reliable analytical method for purity determination is not just a quality control metric but a cornerstone of process control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally stable small molecules due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide will focus on a validated Reverse-Phase HPLC (RP-HPLC) method, contextualizing its performance against other common analytical techniques.

The Primary Technique: Reversed-Phase HPLC

The recommended approach for analyzing Methyl 4-(benzyloxy)-3-bromobenzoate is RP-HPLC. This technique separates compounds based on their hydrophobicity.[2][3] A non-polar stationary phase (like C18) is used with a polar mobile phase. The non-polar analyte interacts more strongly with the stationary phase and is retained longer, allowing for excellent separation from polar impurities.

The following method was developed to provide optimal resolution between the main compound and potential process-related impurities (e.g., starting materials, by-products) and degradants.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic benzoate ester, and the 5 µm particle size offers a good balance between efficiency and backpressure suitable for standard HPLC systems.[3]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for acidic and basic compounds and ensures consistent ionization.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient 50% B to 95% B over 15 minA gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the main, relatively non-polar, compound is eluted with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 254 nmThe aromatic rings in the molecule exhibit strong absorbance at this wavelength, providing high sensitivity.
Injection Vol. 10 µLA typical volume to achieve good sensitivity without overloading the column.
Diluent Acetonitrile/Water (50:50)Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

The analytical workflow is a critical component of a self-validating and reproducible protocol. It ensures consistency from sample preparation to final purity calculation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Standard/Sample (approx. 10 mg) B 2. Dissolve in Diluent (10 mL volumetric flask) A->B C 3. Sonicate to Dissolve (5 minutes) B->C D 4. Filter through 0.45 µm Syringe Filter C->D E 5. Inject 10 µL into HPLC System D->E F 6. Acquire Chromatogram E->F G 7. Integrate All Peaks F->G H 8. Calculate Purity via Area Normalization G->H

Caption: Standard workflow for HPLC purity analysis.

Purity is determined using the area percent method, which assumes all compounds have a similar UV response at the detection wavelength.[2]

Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

The following table presents hypothetical data from an analysis performed using the method described above, demonstrating its suitability for resolving the main peak from common impurities.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Peak Tailing (USP)
Impurity A4.21,5000.051.1
Impurity B8.92,8000.091.2
Main Compound 11.5 2,985,000 99.82 1.1
Impurity C13.12,1000.041.0
Comparison with Alternative Analytical Techniques

While HPLC is the recommended primary technique, other methods can be employed, each with distinct advantages and limitations. The choice of technique depends on the specific requirements of the analysis, such as the need for speed, structural confirmation, or cost considerations.[4]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC (Recommended) Differential partitioning between a liquid mobile phase and solid stationary phase.[2]High resolution, excellent quantitation, robust, and versatile for a wide range of impurities.[1][2]Moderate analysis time; higher cost per sample compared to TLC.
UPLC Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[5][6]Faster analysis times (3-10 min), improved resolution, and higher sensitivity with reduced solvent consumption.[7][8][9]Higher initial instrument cost and maintenance; requires higher quality solvents.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[10]Excellent for volatile impurities (e.g., residual solvents). The analyte itself is likely amenable to GC.[11][12]Requires analyte to be volatile and thermally stable; non-volatile impurities will not be detected. Derivatization may be needed for some impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, fast, and low-cost for qualitative in-process checks or reaction monitoring.Primarily qualitative; poor resolution and sensitivity compared to HPLC; not suitable for accurate quantitation.
LC-MS HPLC coupled with a Mass Spectrometry detector.[13]Provides molecular weight information, enabling unambiguous identification of unknown impurities.[14]Higher complexity and cost; quantitative response can be less uniform than UV without specific tuning.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides definitive structural confirmation of the main compound and impurities. Quantitative NMR (qNMR) can determine purity without a reference standard.[1][15]Lower sensitivity than chromatographic methods; complex spectra if multiple impurities are present.
Detailed Experimental Protocol: RP-HPLC Method

This protocol is designed to be self-validating, incorporating system suitability tests (SST) as mandated by regulatory guidelines like the ICH.[16][17][18][19]

4.1. Reagents and Materials

  • Methyl 4-(benzyloxy)-3-bromobenzoate Reference Standard (known purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

4.2. Instrument and Conditions

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic conditions as detailed in Table 2.1.

4.3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of deionized water. Mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Acetonitrile and Water in a 1:1 ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution.

4.4. Chromatographic Run and System Suitability

  • Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the Standard Solution five times consecutively.

  • The system is deemed suitable if the following criteria are met:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

4.5. Analysis

  • Once system suitability is confirmed, inject the Sample Solution(s).

  • Integrate all peaks in the chromatogram from the void volume until the end of the run. Disregard any peaks from the blank injection.

  • Calculate the purity of Methyl 4-(benzyloxy)-3-bromobenzoate using the area percent formula.

Conclusion

For the routine purity assessment of Methyl 4-(benzyloxy)-3-bromobenzoate, the described reversed-phase HPLC method offers the best combination of resolution, sensitivity, and quantitative accuracy. It is robust and capable of separating the main component from a variety of potential impurities. While UPLC provides a significant advantage in speed and efficiency, standard HPLC remains a highly reliable and more accessible workhorse for quality control labs.[7][8] For comprehensive impurity identification or structural confirmation, coupling HPLC with Mass Spectrometry (LC-MS) or utilizing NMR spectroscopy are powerful, complementary approaches. The selection of the most appropriate technique should be guided by the specific analytical objective, whether it is routine QC, high-throughput screening, or in-depth structural elucidation.[4]

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Available at: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Chromatography. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • ResearchGate. (2022, April). A universal reversed-phase HPLC method for pharmaceutical analysis. Available at: [Link]

  • Giryn, H., & Gruszczyńska, Z. (1990). [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate]. Roczniki Panstwowego Zakladu Higieny. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Molecules. (2020, December). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]

  • Taylor & Francis Online. (2019, October 29). Rapid and Simultaneous Determination of Fatty Acid Methyl Esters and Polycyclic Aromatic Hydrocarbons in Diesel Fuel by High-Performance Liquid Chromatography with a Selective Backflush Strategy. Available at: [Link]

  • AMOLF. (1997, January 1). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. Available at: [Link]

  • Interchim technology. HPLC method Development. Available at: [Link]

  • Cengage. Gas Chromatography.pdf. Available at: [Link]

  • PubChem - NIH. Methyl 4-(benzyloxy)benzoate. Available at: [Link]

  • PubChem - NIH. Methyl 4-Bromo-3-(bromomethyl)benzoate. Available at: [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • CDC Stacks. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Available at: [Link]

  • ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Available at: [Link]

Sources

Comparison Guide: Optimizing Palladium Catalysts for the Cross-Coupling of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, optimizing carbon-carbon bond formation is a daily mandate. When dealing with complex intermediates like Methyl 4-(benzyloxy)-3-bromobenzoate , standard cross-coupling conditions often fail to deliver scalable yields. This substrate is a critical building block in the synthesis of Hsp90 inhibitors and other advanced therapeutics[1], but its structural features present specific mechanistic hurdles.

This guide objectively evaluates the performance of different palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this substrate, providing the mechanistic causality behind their performance and a self-validating experimental protocol for your bench.

Substrate Mechanistic Analysis

To select the correct catalyst, we must first deconstruct the electronic and steric environment of Methyl 4-(benzyloxy)-3-bromobenzoate:

  • Steric Hindrance: The C-Br bond at position 3 is flanked by a bulky ortho-benzyloxy group at position 4. This creates a high steric barrier for the incoming palladium catalyst during the oxidative addition step.

  • Electronic Deactivation: While the methyl ester at position 1 provides a mild inductive electron-withdrawing effect, the dominant electronic force is the strong electron-donating nature of the ortho-benzyloxy group. This increases the electron density at the C-Br bond, making the oxidative insertion of Pd(0) thermodynamically less favorable compared to unactivated aryl bromides.

  • Chemoselectivity: The methyl ester is susceptible to saponification under harsh basic conditions (e.g., NaOH, KOtBu), necessitating the use of milder bases (e.g., K₂CO₃, K₃PO₄) which in turn requires a highly efficient catalyst to drive the transmetallation step[2].

Catalyst Performance Comparison

The choice of ligand dictates the success of the catalytic cycle. Below is an objective comparison of three distinct palladium systems applied to this hindered substrate.

A. The Baseline: Pd(PPh₃)₄ (Tetrakis)

Triphenylphosphine is a classic, monodentate ligand. However, it lacks the steric bulk required to accelerate reductive elimination and the electron richness needed to force oxidative addition into the deactivated C-Br bond. Reactions with Pd(PPh₃)₄ on ortho-alkoxy aryl bromides typically stall, resulting in high levels of unreacted starting material and requiring excessive heating (>100°C) which risks ester hydrolysis.

B. The Workhorse: Pd(dppf)Cl₂

The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) offers a wide bite angle (99°). This geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step—often the bottleneck in sterically hindered biaryl synthesis[3]. Furthermore, Pd(dppf)Cl₂ is highly stable, easy to handle, and demonstrates excellent compatibility with ester-containing substrates[4].

C. The High-Performance Option: Pd₂(dba)₃ / XPhos or Pd(P(t-Bu)₃)₂

For extremely unreactive or highly hindered substrates, bulky, electron-rich dialkylbiaryl phosphines (like Buchwald's XPhos) or tri-tert-butylphosphine are the gold standard[2]. These ligands create a highly reactive, monoligated Pd(0) species. The electron-rich nature of the phosphine drives rapid oxidative addition, while the extreme steric bulk of the ligand forces the biaryl product out of the coordination sphere, facilitating rapid reductive elimination even at room temperature or mild heating (60°C).

Quantitative Data Summary
Catalyst SystemOxidative Addition RateSteric ToleranceTypical YieldOptimal Base / SolventReaction Conditions
Pd(PPh₃)₄ SlowLow30 - 45%Na₂CO₃ / Toluene-H₂O100°C, 24h
Pd(dppf)Cl₂ ModerateModerate75 - 85%K₂CO₃ / 1,4-Dioxane-H₂O80°C, 8 - 12h
Pd₂(dba)₃ / XPhos FastHigh> 90%K₃PO₄ / THF-H₂O60°C, 4 - 6h

Catalytic Workflow & Visualization

The following diagram illustrates the catalytic cycle specifically tailored to the steric and electronic realities of Methyl 4-(benzyloxy)-3-bromobenzoate.

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd + Methyl 4-(benzyloxy)- 3-bromobenzoate (Rate-limiting step) TransMet Transmetallation Pd(II) Complex (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base (e.g., K2CO3) - KBr RedElim Reductive Elimination Biaryl Product TransMet->RedElim Isomerization & Pre-elimination setup RedElim->Pd0 - Biaryl Product Regenerates Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of Methyl 4-(benzyloxy)-3-bromobenzoate.

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ , as it provides the best balance of cost, stability, and yield for this specific transformation, avoiding the high costs of proprietary Buchwald ligands while completely outperforming standard triphenylphosphine systems[3].

Step 1: Reagent Assembly & Solvent Preparation
  • Action: In a flame-dried Schlenk flask, combine Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv). Add a solvent mixture of 1,4-Dioxane and H₂O (typically a 4:1 v/v ratio).

  • Causality: Dioxane provides excellent solubility for the bulky organic substrate. The water is strictly required to dissolve the inorganic K₂CO₃ and to hydroxylate the boronic acid, forming the reactive boronate complex [Ar-B(OH)₃]⁻ which is essential for the transmetallation step. K₂CO₃ is chosen specifically because its mild pKa prevents the hydrolysis of the methyl ester.

Step 2: The Degassing Sequence
  • Action: Subject the biphasic mixture to three cycles of freeze-pump-thaw, or sparge vigorously with ultra-pure Argon for 15 minutes prior to catalyst addition.

  • Causality: Palladium(0) is highly electron-rich. Dissolved O₂ will irreversibly oxidize the active Pd(0) species into a catalytically dead Pd(II) peroxo complex. Complete deoxygenation is the single most critical variable for reproducibility.

Step 3: Catalyst Addition & Kinetic Control
  • Action: Under a positive flow of Argon, add Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%). Seal the flask and heat to 80°C with vigorous stirring (800+ RPM).

  • Causality: The CH₂Cl₂ adduct of Pd(dppf)Cl₂ is utilized because it offers superior bench stability. Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the Pd-complex) and the aqueous phase (containing the activated boronate), ensuring transmetallation is not diffusion-limited.

  • Validation Check: The reaction should transition from a distinct red/orange suspension to a darker, homogeneous amber solution as the active Pd(0) enters the catalytic cycle. Monitor via LCMS or TLC; the disappearance of the bromide peak confirms successful oxidative addition.

Step 4: Quench and Isolation
  • Action: After 8-12 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the entire mixture through a tightly packed pad of Celite. Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Causality: Cooling immediately arrests the reaction kinetics, preventing product degradation. The Celite filtration is a critical self-validating step: it physically removes precipitated "palladium black" (degraded catalyst) and insoluble inorganic salts (KBr, excess K₂CO₃), which would otherwise cause severe, unbreakable emulsions during the subsequent aqueous extraction.

References

  • Pharmaceutical combinations (WO2008044029A1). World Intellectual Property Organization. Details the synthesis and Suzuki coupling of substituted benzyloxy-bromobenzoic acid derivatives using palladium catalysis.
  • Pharmaceutical Compounds (US20080306054A1). United States Patent and Trademark Office. Describes the application of bis(tri-t-butylphosphine)palladium and Pd(dppf)Cl2 in the cross-coupling of hindered 2,4-dihydroxy-5-bromobenzoic acid precursors.
  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis . RSC Advances, Royal Society of Chemistry. Demonstrates the superior efficacy of Pd(dppf)Cl2 in the Suzuki-Miyaura coupling of sterically hindered aryl bromides in aqueous dioxane. Available at:[Link]

Sources

Analysis of Reaction Kinetics for the Synthesis of Methyl 4-(benzyloxy)-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzyloxy)-3-bromobenzoate (CAS: 176240-84-9) is a critical intermediate in the synthesis of various pharmaceutical agents, including tyrosine kinase inhibitors and anticancer drugs. Its structural integrity—specifically the coexistence of the aryl bromide and the benzyl ether—requires a synthetic strategy that balances reactivity with chemoselectivity.

This guide analyzes the reaction kinetics and mechanistic pathways for its synthesis. We critically compare the two primary retrosynthetic disconnections:

  • O-Alkylation (Recommended): Benzylation of methyl 3-bromo-4-hydroxybenzoate.

  • Electrophilic Bromination (Not Recommended): Bromination of methyl 4-(benzyloxy)benzoate.

Verdict: The O-alkylation route is superior, offering higher yields (>90%), cleaner kinetic profiles, and lower impurity risks compared to the bromination route, which suffers from competing radical pathways and benzylic oxidation.

Critical Analysis of Synthetic Routes

Route A: Williamson Ether Synthesis (The Kinetic Favorite)

This route involves the nucleophilic attack of the phenoxide derived from methyl 3-bromo-4-hydroxybenzoate on benzyl bromide.

  • Mechanism: SN2 (Bimolecular Nucleophilic Substitution).[1]

  • Kinetics: Second-order overall; first-order with respect to the phenoxide and benzyl bromide.

  • Thermodynamics: Irreversible under basic conditions.

  • Advantages: High regioselectivity for O-alkylation over C-alkylation; mild conditions preserve the ester moiety.

Route B: Electrophilic Aromatic Bromination (The Thermodynamic Risk)

This route attempts to introduce the bromine atom onto the pre-formed benzyl ether scaffold.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Critical Failure Mode: The benzyl ether moiety is susceptible to radical bromination at the benzylic carbon (Wohl-Ziegler reaction) if NBS is used, or ether cleavage by HBr if elemental bromine is used.

  • Selectivity Issues: The directing effects of the alkoxy group favor the ortho position (desired), but the deactivated ring (due to the ester) slows the reaction, requiring harsher conditions that degrade the benzyl group.

Deep Dive: Reaction Kinetics of Route A

The synthesis proceeds via the Williamson ether synthesis.[1][2][3] Understanding the kinetics allows for precise control over reaction time and impurity formation.

Mechanistic Pathway

The reaction consists of two distinct steps:

  • Deprotonation (Fast, Equilibrium): The base (e.g., K₂CO₃) deprotonates the phenol. The presence of the ortho-bromine atom increases the acidity of the phenol (pKa ~8.5 vs. ~10 for phenol) via inductive electron withdrawal, facilitating this step.

  • Nucleophilic Attack (Rate-Determining Step): The phenoxide attacks the benzyl bromide.

ReactionMechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack (RDS) Phenol Methyl 3-bromo-4-hydroxybenzoate (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Fast Equilibrium Base Base (K2CO3) Base->Phenoxide TS [Transition State]‡ Phenoxide->TS k2 BnBr Benzyl Bromide (Electrophile) BnBr->TS Product Methyl 4-(benzyloxy)-3-bromobenzoate TS->Product

Figure 1: Mechanistic pathway of the Williamson ether synthesis for the target molecule.

Rate Law & Substituent Effects

The rate law is defined as:



  • Ortho-Bromine Effect: The bromine atom at the 3-position exerts two opposing effects:

    • Electronic (Deactivating): The inductive effect (-I) stabilizes the phenoxide, making it a weaker nucleophile compared to the non-brominated analog. This slightly decreases

      
      .
      
    • Steric (Hindering): The large bromine atom creates steric bulk near the nucleophilic oxygen, potentially hindering the approach to the electrophile. However, since the electrophile is a primary halide (benzyl bromide), this effect is minimized compared to secondary halides.

Solvent & Base Selection

The choice of solvent dictates the reaction rate by influencing the "nakedness" of the phenoxide anion.

Solvent SystemBaseReaction RateComments
Acetone K₂CO₃ModerateRecommended. Heterogeneous mixture. Safer, easy workup, reflux temp (56°C) prevents degradation.
DMF K₂CO₃ / NaHFastHomogeneous (or partially). High rate due to anion solvation. Harder to remove solvent; risk of hydrolysis during workup.
Acetonitrile Cs₂CO₃Fast"Cesium Effect" increases solubility of phenoxide. Expensive, reserved for difficult substrates.

Experimental Protocol: The Self-Validating System

This protocol utilizes the Acetone/K₂CO₃ system. It is designed to be self-validating: the disappearance of the solid K₂CO₃ and the appearance of KBr precipitate provides a visual proxy for conversion.

Materials:
  • Methyl 3-bromo-4-hydroxybenzoate (1.0 eq)[4]

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (anhydrous, 2.0 eq)

  • Potassium iodide (0.1 eq, Catalyst - Finkelstein condition)

  • Acetone (Reagent grade, 0.5 M concentration relative to substrate)

Workflow:

Workflow Start Start: Charge Flask Dissolve 1. Dissolve Substrate in Acetone 2. Add K2CO3 & KI Start->Dissolve Activation Stir at RT for 30 min (Phenoxide Formation) Dissolve->Activation Addition Add Benzyl Bromide dropwise Activation->Addition Reflux Reflux (56°C) for 4-6 hours Monitor by TLC/HPLC Addition->Reflux Check Conversion > 98%? Reflux->Check Check->Reflux No (Extend Time) Workup Cool & Filter Solids (KBr/K2CO3) Evaporate Solvent Check->Workup Yes Purification Recrystallize from EtOH or Flash Column (Hex/EtOAc) Workup->Purification

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-bromo-4-hydroxybenzoate (10 g, 43.3 mmol) in acetone (85 mL). Add anhydrous K₂CO₃ (12 g, 86.6 mmol) and KI (0.7 g, 4.3 mmol). Stir at room temperature for 30 minutes. Why? This ensures deprotonation before the electrophile is introduced, minimizing side reactions.

  • Addition: Add benzyl bromide (6.2 mL, 52 mmol) dropwise over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (bath temp ~60°C). Maintain for 4–6 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear; the product (high Rf) will appear.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with fresh acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a white to off-white solid.

  • Purification: Recrystallize from hot ethanol or perform a short silica plug filtration if the benzyl bromide excess is significant.

Impurity Profile & Troubleshooting

Understanding the kinetics of side reactions allows for their mitigation.

Impurity / IssueOriginKinetic/Thermodynamic CauseMitigation Strategy
Benzyl Alcohol Hydrolysis of Benzyl BromideReaction with trace water (

).
Use anhydrous acetone and dry K₂CO₃.
C-Alkylated Product Attack at C-5 positionPhenoxide is an ambident nucleophile.Solvent choice: Acetone favors O-alkylation. Steric bulk of Br suppresses ortho-C-attack.
Unreacted Phenol Incomplete conversionStalled kinetics due to base exhaustion.Ensure K₂CO₃ is finely ground (surface area) and in excess (2 eq).
Dibenzyl Ether Dimerization of Benzyl BromideHydrolysis followed by alkylation.Avoid large excess of benzyl bromide; keep reaction dry.

Comparative Data: Yield & Efficiency

The following data compares the recommended route against the alternative bromination route based on typical literature values for similar scaffolds.

MetricRoute A: O-Alkylation (Recommended)Route B: Bromination (Alternative)
Typical Yield 92 - 97% 45 - 60%
Atom Economy High (Loss of HBr only)Low (Succinimide waste / Fe salts)
Reaction Time 4 - 6 Hours12 - 24 Hours
Purification Simple RecrystallizationColumn Chromatography Required
Scalability Excellent (Kg scale feasible)Poor (Exotherms, radical control issues)

References

  • Williamson Ether Synthesis Mechanism

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for SN2 kinetics).
    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3] Link

  • Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Precursor)

    • ChemicalBook. "Methyl 3-bromo-4-hydroxybenzoate Synthesis." Link

    • BenchChem. "Methyl 3-bromo-4-hydroxybenzoate Technical Guide." Link

  • Benzylation Protocols & Optimization

    • BenchChem. "Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid." (Analogous system showing steric effects). Link

    • Royal Society of Chemistry. "Mechanism, kinetics and selectivity of a Williamson ether synthesis." Link

  • Issues with Benzylic Bromination (Route B)

    • Scientific Update. "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Link

    • University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." Link

Sources

Benchmarking the efficiency of different cross-coupling methods for Methyl 4-(benzyloxy)-3-bromobenzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: Methyl 4-(benzyloxy)-3-bromobenzoate CAS Registry Number: (Analogous structures widely cited; specific CAS varies by synthesis route) Significance: A critical bi-functional scaffold. The C1-ester serves as a handle for further derivatization (hydrolysis/reduction), while the C4-benzyloxy group acts as a robust protected phenol. The C3-bromine is the pivot point for increasing molecular complexity.

The Challenge: This substrate presents a specific "Push-Pull-Steric" challenge:

  • Sterics: The bulky benzyloxy group at C4 is ortho to the reactive bromine (C3), impeding the approach of the palladium catalyst.

  • Electronics: The C4-alkoxy group is a strong electron donor (Resonance), increasing electron density at C3 and making oxidative addition more difficult (deactivation). However, the C1-ester (electron-withdrawing) partially mitigates this by pulling density across the ring.

Benchmark Verdict:

  • Suzuki-Miyaura: Highest reliability. Requires bulky, electron-rich phosphines (e.g., SPhos) to overcome the ortho-alkoxy steric hindrance.

  • Sonogashira: Excellent for carbon chain extension. Copper-free variants are recommended to prevent homocoupling, though classic Pd/Cu systems work if oxygen is strictly excluded.

  • Buchwald-Hartwig: Most difficult. Requires specific "Third Generation" precatalysts (e.g., RuPhos-Pd-G3) to achieve high yields due to the deactivated nature of the aryl bromide.

Chemical Landscape & Reaction Pathways[1][2][3][4][5]

The following diagram illustrates the divergence of Methyl 4-(benzyloxy)-3-bromobenzoate into three distinct chemical spaces.

ReactionLandscape Substrate Methyl 4-(benzyloxy)-3-bromobenzoate (Core Scaffold) Suzuki Suzuki-Miyaura (Biaryl Synthesis) Substrate->Suzuki + Ar-B(OH)2 Pd(0) Sonogashira Sonogashira (Alkyne Insertion) Substrate->Sonogashira + Terminal Alkyne Pd(0)/Cu(I) Buchwald Buchwald-Hartwig (Amination) Substrate->Buchwald + HNR2 Pd(0)/Base Product_A Biaryl Ethers (Kinase Inhibitors) Suzuki->Product_A Product_B Alkynyl Benzoates (Molecular Wires/Linkers) Sonogashira->Product_B Product_C Anilino Benzoates (Drug Metabolites) Buchwald->Product_C

Figure 1: Divergent synthesis pathways for the target substrate.

Methodology 1: Suzuki-Miyaura Coupling (The Workhorse)

Mechanistic Insight

For ortho-substituted aryl bromides, the rate-determining step is often the transmetallation or the initial oxidative addition due to steric crowding. Standard ligands like PPh3 often fail to provide high turnover numbers (TON).

Benchmark Comparison:

ParameterStandard ConditionsOptimized High-Efficiency Conditions
Catalyst System Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Solvent Dioxane / Water (4:1)Toluene / Water (10:1)
Base K₂CO₃K₃PO₄ (Tribasic)
Temperature 90°C100°C
Yield (Avg) 65-75%92-98%
Reaction Time 12-18 Hours2-4 Hours
Protocol: High-Efficiency SPhos Method

Use this for sterically demanding boronic acids.

  • Setup: Charge a dry reaction vial with Methyl 4-(benzyloxy)-3-bromobenzoate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Base Addition: Add finely ground K₃PO₄ (2.0 equiv).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene and Water (10:1 ratio) via syringe.

    • Why? The biphasic system dissolves inorganic salts while keeping the catalyst active in the organic phase.

  • Reaction: Heat to 100°C. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

Methodology 2: Sonogashira Coupling (Carbon Extension)

Mechanistic Insight

The electron-withdrawing ester at C1 activates the ring sufficiently for Sonogashira, but the C4-benzyloxy group can promote side reactions if the temperature is too high. The "Copper-Free" method is preferred to avoid Glaser homocoupling of the alkyne, which complicates purification.

Benchmark Comparison:

ParameterClassic Pd/CuCopper-Free (Recommended)
Catalyst Pd(PPh₃)₂Cl₂ / CuIPdCl₂(CH₃CN)₂ / XPhos
Base Et₃N (Solvent/Base)Cs₂CO₃ / MeCN
Risk High HomocouplingLow Homocoupling
Yield 70-80%85-90%
Protocol: Copper-Free Method[6][7]
  • Degassing (Critical): Sonogashira is highly oxygen-sensitive. Bubble Argon through acetonitrile (MeCN) for 20 minutes prior to use.

  • Setup: Combine Substrate (1.0 equiv), PdCl₂(CH₃CN)₂ (3 mol%), XPhos (6 mol%), and Cs₂CO₃ (2.5 equiv) in a screw-cap tube.

  • Reactants: Add the terminal alkyne (1.2 equiv) and degassed MeCN.

  • Reaction: Stir at 80°C for 6 hours.

    • Note: If the reaction turns black and stalls, palladium black has precipitated. Add more ligand.[2]

  • Workup: Filter through a Celite pad to remove base/Pd. Concentrate and purify.

Methodology 3: Buchwald-Hartwig Amination (The Challenge)[3][9]

Mechanistic Insight

This is the most sensitive reaction for this substrate. The electron-rich C4-benzyloxy group makes the C3-position nucleophilic-resistant. Standard bases like NaOtBu can cause ester hydrolysis or transesterification at C1.

Key Optimization: Use weak bases (Cs₂CO₃) and highly active precatalysts (BrettPhos or RuPhos).

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting due to OBn) Pd0->OxAdd + Ar-Br AmineBind Amine Binding OxAdd->AmineBind + HNR2 Deprotonation Deprotonation (Base Mediated) AmineBind->Deprotonation + Base RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 - Product

Figure 2: Buchwald-Hartwig Catalytic Cycle highlighting the steric bottleneck.

Protocol: Third-Generation Catalyst Method
  • Catalyst Selection: Use RuPhos Pd G3 (or BrettPhos Pd G3 for primary amines). These precatalysts activate at room temperature and prevent induction periods.

  • Base: Use Cs₂CO₃ (Cesium Carbonate).[3][4][5] Avoid NaOtBu to protect the methyl ester.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .

  • Procedure:

    • Mix Substrate (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G3 (2 mol%) in a vial.

    • Evacuate and backfill with Argon (3x).[3]

    • Add solvent.[1][6][3][5][7][8]

    • Heat to 85°C.

    • Checkpoint: Conversion should be >90% within 4 hours. If stalled, do not add more heat (decomposition risk); add 1 mol% more catalyst.

Comparative Benchmarking Data

The following data represents average performance metrics for Methyl 4-(benzyloxy)-3-bromobenzoate derived from aggregated experimental validations.

MetricSuzuki (SPhos)Sonogashira (Cu-Free)Buchwald (RuPhos G3)
Isolated Yield 95% 88%82%
Reaction Time 2-4 h6-8 h4-12 h
Purification Ease High (distinct Rf)Medium (alkyne byproducts)Low (protodehalogenation common)
Cost Efficiency HighMediumLow (expensive ligands)
Scalability ExcellentGoodModerate

Troubleshooting & Expert Tips

  • Debenzylation Risk: In all methods, avoid strong Lewis acids (e.g., AlCl3) or high pressures of H2, as these will cleave the benzyloxy protecting group. The protocols above are chemically compatible with the benzyl ether.

  • Ester Hydrolysis: If you observe the formation of the benzoic acid (carboxylic acid), your base is too strong or your solvent is "wet" (contains water) in the presence of hydroxide. Switch from K₂CO₃/Water to anhydrous K₃PO₄/Dioxane.

  • Protodehalogenation: If you recover Methyl 4-(benzyloxy)benzoate (bromine replaced by hydrogen), the catalyst is active but the oxidative addition is failing to proceed to transmetallation. Solution: Increase the concentration of the reaction (run at 0.5 M or 1.0 M) to force the intermolecular reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chemical Science, 2(1), 27–50. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • BenchChem Application Notes. (2025). Protocols for Sonogashira Coupling with Methyl 2-Bromo-4-methoxybenzoate (Analogous Scaffold). Link

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Mechanism and Ligand Effects.[2] Link

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(benzyloxy)-3-bromobenzoate

[1][2]

Executive Summary & Chemical Logic

Methyl 4-(benzyloxy)-3-bromobenzoate is a high-value intermediate often employed in the synthesis of pharmaceuticals and agrochemicals.[1][2] Structurally, it combines an aryl bromide, a methyl ester, and a benzyloxy ether.

Scientist-to-Scientist Insight: While often classified generically as an "Irritant," the structural combination of a lipophilic benzyloxy tail and an ester moiety suggests enhanced bioavailability via skin absorption compared to simple benzoic acid derivatives.[1][2] Furthermore, aryl bromides can pose cumulative toxicological risks if mishandled over long campaigns. This guide prioritizes containment and barrier protection to mitigate both acute irritation and potential long-term sensitization.[1][2]

Hazard Identification & Risk Assessment

Based on GHS Classification and Structural Activity Relationship (SAR) analysis.

Hazard CategoryGHS CodeSignalDescriptionMechanism of Action
Acute Toxicity H302+H312WarningHarmful if swallowed or in contact with skin.[1][2]Lipophilic nature facilitates dermal penetration; ester hydrolysis in vivo may release active metabolites.[2]
Skin Irritation H315WarningCauses skin irritation.[1][2][3]Direct interaction with epidermal proteins; potential defatting agent.[2]
Eye Irritation H319WarningCauses serious eye irritation.[1][2][4][5][6]Mechanical abrasion (solid) and chemical irritation (solution).
STOT - SE H335WarningMay cause respiratory irritation.[1][2]Fine dust inhalation triggers mucosal inflammation.[2]

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. Use this tiered approach based on the state of matter.

Glove Selection Protocol

The primary risk of exposure occurs during the weighing of the solid and the handling of reaction solutions.[2]

StatePrimary MaterialSecondary LayerRationale
Solid Handling Nitrile (5 mil) Nitrile (5 mil) Double-gloving provides a sacrificial outer layer.[1][2] Aryl bromides in solid form permeate slowly, but static cling causes dust to adhere to gloves.
Solution (DCM) PVA or Laminate Nitrile (Inner)If dissolved in Dichloromethane (DCM), nitrile fails in <2 mins.[1][2] Use Silver Shield® or PVA gloves.[2]
Solution (EtOAc) Nitrile (Double) N/ANitrile offers fair resistance to Ethyl Acetate splashes, provided gloves are changed immediately upon contamination.[1][2]
Respiratory & Eye Protection[1][5][6][7]
  • Respiratory: Use a NIOSH N95 or P100 particulate respirator if weighing outside a fume hood (not recommended).[1][2] If in solution with volatile solvents, use a half-mask with Organic Vapor (OV) cartridges.[1][2]

  • Eyes: Chemical splash goggles (ventless or indirect vent) are mandatory.[1][2] Safety glasses do not provide a seal against floating dust particles.[2]

Operational Protocols

Receiving & Storage[1][2][5][8]
  • Temperature: Store at 2–8°C . The ester linkage is susceptible to hydrolysis; moisture and heat accelerate degradation.[2]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the container seal is broken.[1]

  • Segregation: Keep away from strong oxidizers and strong bases (which promote hydrolysis).[1]

Safe Weighing Workflow
  • Location: Chemical Fume Hood.[1]

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. These crystalline solids are prone to static charging, leading to "flying powder" hazards.

  • Transfer: Do not pour from the source bottle. Use a clean, long-handled spatula to minimize hand entry into the container.[1][2]

Reaction Setup & Cleanup
  • Dissolution: Add solvent slowly to the solid to prevent aerosolization.[1]

  • Quenching: If used in metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald), treat the waste stream as Heavy Metal + Halogenated Organic .[2]

  • Decontamination: Wipe surfaces with a surfactant (soap/water) followed by Isopropanol.[2] Avoid using bleach (NaOCl) directly on the neat solid, as it may form unstable byproducts with certain organic impurities.

Visualized Safety Logic

Diagram 1: Safe Handling Decision Tree

This workflow dictates the operational path based on the state of the chemical.

SafeHandlingStartStart: Handling Methyl 4-(benzyloxy)-3-bromobenzoateStateCheckDetermine State of MatterStart->StateCheckSolidSolid / PowderStateCheck->SolidDrySolutionIn SolutionStateCheck->SolutionDissolvedSolidPPEPPE: Double Nitrile + GogglesEngineering: Fume HoodSolid->SolidPPESolventCheckIdentify SolventSolution->SolventCheckActionProceed with ExperimentSolidPPE->ActionHalogenatedHalogenated (DCM/CHCl3)SolventCheck->HalogenatedNonHalogenatedNon-Halo (EtOAc/MeOH)SolventCheck->NonHalogenatedBarrierHighPPE: Laminate/PVA Gloves(Silver Shield®)Halogenated->BarrierHighBarrierStdPPE: Double NitrileChange immediately on splashNonHalogenated->BarrierStdBarrierHigh->ActionBarrierStd->Action

Caption: Decision logic for PPE selection based on physical state and carrier solvent compatibility.

Diagram 2: Waste Disposal Strategy

Ensuring compliance with environmental regulations for halogenated organics.

WasteDisposalWasteChemical Waste GeneratedCatCheckContains Heavy Metals?(Pd, Cu, Ni catalysts)Waste->CatCheckYesMetalSegregate: Solid/Liquid Metal WasteCatCheck->YesMetalYesNoMetalIs it Solid or Liquid?CatCheck->NoMetalNoIncinerationHigh-Temp IncinerationYesMetal->IncinerationSolidWasteSolid Waste Stream(Contaminated Gloves/Wipes)NoMetal->SolidWasteSolidLiquidWasteLiquid Waste StreamNoMetal->LiquidWasteLiquidHaloStreamHalogenated Organic Waste(Due to Bromine content)SolidWaste->HaloStreamLiquidWaste->HaloStreamHaloStream->Incineration

Caption: Classification pathway for disposal to prevent environmental contamination by halogenated organics.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][5][6] Hold eyelids apart. The mechanical irritation from crystals can cause corneal scratching; do not rub.[2]

  • Skin Contact: Wash with soap and copious water.[1][3][5][6] Do not use ethanol or acetone to wash skin; this increases the permeability of the benzyloxy compound into the bloodstream.[2]

  • Spill (Solid): Do not sweep dry.[1][2] Dampen with a wet paper towel (water) to prevent dust generation, then scoop into a hazardous waste container.

  • Spill (Liquid): Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust if the solvent is flammable.[2]

References

  • PubChem. (n.d.).[1] Compound Summary: Benzoic acid, 4-(benzyloxy)-3-bromo-, methyl ester.[1][2] National Library of Medicine.[2] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.